syn-Norelgestromin
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. |
|---|---|
CAS No. |
74183-54-3 |
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
ISHXLNHNDMZNMC-UGCMNZCRSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of syn-Norelgestromin on Progesterone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syn-Norelgestromin, the biologically active metabolite of norgestimate, is a third-generation progestin widely utilized in hormonal contraception.[1] Its therapeutic efficacy is primarily mediated through its interaction with progesterone receptors (PRs), members of the nuclear receptor superfamily that regulate gene expression.[2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on progesterone receptors, detailing its binding affinity, receptor activation, and the subsequent signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and their receptors.
Progesterone Receptor Binding of this compound
The initial step in the mechanism of action of this compound is its binding to the progesterone receptor. As a progesterone agonist, norelgestromin mimics the effects of endogenous progesterone by binding to and activating these receptors.[1] The affinity of this binding is a critical determinant of its potency.
Quantitative Data on Receptor Binding Affinity
The binding affinity of this compound for the progesterone receptor has been quantified in competitive radioligand binding assays. The following table summarizes the available data, comparing its affinity to other relevant progestins.
| Compound | IC50 (nM) for Progesterone Receptor | Relative Binding Affinity (%) |
| This compound (17-deacetylnorgestimate) | 2.82 | 10 |
| Progesterone | 1.87 | 100 |
| Levonorgestrel | 0.71 | 150-162 |
| Norgestimate | 5.01 | Not Reported |
Data sourced from Phillips A, et al. (1990) and FDA Pharmacology Review for Ortho Evra. The IC50 value represents the concentration of the compound required to displace 50% of the radiolabeled ligand from the progesterone receptor. Relative Binding Affinity is expressed as a percentage relative to progesterone.
Progesterone Receptor Activation and Signaling
Upon binding to this compound, the progesterone receptor undergoes a conformational change, leading to its activation. This activated receptor complex then modulates the transcription of target genes, initiating a cascade of cellular responses.
Classical Genomic Signaling Pathway
The primary mechanism of action for progesterone receptors is through the classical genomic signaling pathway. This pathway involves the translocation of the activated receptor-ligand complex into the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[3] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to an increase or decrease in the transcription of these genes.
Figure 1. Classical genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progesterone receptors can also mediate rapid, non-genomic effects. These actions are initiated by a subpopulation of progesterone receptors located at the cell membrane.[4] Upon ligand binding, these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway, leading to more immediate cellular responses.[4]
Figure 2. Non-genomic signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with progesterone receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound for the progesterone receptor.
Materials:
-
Receptor Source: Cytosol preparation from rabbit uterine tissue, rich in progesterone receptors.
-
Radioligand: ³H-R5020 (a synthetic progestin).
-
Test Compound: this compound (17-deacetylnorgestimate).
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation of Receptor Cytosol: Rabbit uterine tissue is homogenized in a cold buffer and centrifuged to obtain a supernatant rich in cytosolic proteins, including the progesterone receptor.
-
Incubation: A constant concentration of ³H-R5020 and the receptor preparation are incubated with varying concentrations of this compound.
-
Separation of Bound and Free Radioligand: The mixture is passed through a filter that traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ³H-R5020 (IC50) is determined by non-linear regression analysis.
Figure 3. Workflow for Competitive Radioligand Binding Assay.
Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Materials:
-
Cell Line: A human cell line (e.g., T47D breast cancer cells) that endogenously expresses the progesterone receptor or is transfected with a PR expression vector.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with progesterone response elements (PREs).
-
Transfection Reagent.
-
Test Compound: this compound.
-
Luciferase Assay Reagent and Luminometer.
Procedure:
-
Cell Culture and Transfection: The chosen cell line is cultured and then transfected with the PRE-luciferase reporter plasmid.
-
Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Cell Lysis: After a suitable incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the progesterone receptor. The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
Figure 4. Workflow for Progesterone Receptor Transactivation Assay.
Conclusion
This compound exerts its progestogenic effects through a well-defined mechanism of action involving binding to and activation of progesterone receptors. Its high binding affinity for the progesterone receptor initiates both classical genomic and rapid non-genomic signaling pathways, leading to the modulation of gene expression and subsequent physiological responses that are fundamental to its contraceptive efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of the intricate interactions between synthetic progestins and their cognate receptors, which is crucial for the development of new and improved hormonal therapies.
References
- 1. Norelgestromin - Wikipedia [en.wikipedia.org]
- 2. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Discovery and Synthesis of syn-Norelgestromin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norelgestromin, a third-generation progestin, is the primary active metabolite of norgestimate and is utilized in hormonal contraceptives.[1][2] Its development was driven by the need to minimize the androgenic side effects associated with older progestins while maintaining high contraceptive efficacy.[3] Norelgestromin, chemically known as 17α-ethynyl-18-methyl-19-nortestosterone 3-oxime, exists as two geometric isomers at the C3 oxime position: syn (Z) and anti (E).[4][5] While both isomers exhibit similar biological activity, the synthesis and isolation of specific isomers are crucial for pharmaceutical development and regulatory approval.[6][7] This technical guide provides an in-depth overview of the discovery context, a detailed synthesis pathway for syn-Norelgestromin, experimental protocols, and its mechanism of action through the progesterone receptor signaling pathway.
Discovery and Development Context
Norelgestromin emerged from research focused on creating progestins with a more favorable side-effect profile. As the 17-deacetylated metabolite of norgestimate, it is the principal biologically active compound responsible for the progestational effects when norgestimate is administered.[1][6] The presence of the oxime group at the C3 position is a key structural feature that distinguishes it from other 19-nortestosterone derivatives. The synthesis of norelgestromin typically results in a mixture of the syn (Z) and anti (E) isomers.[8] Initial synthetic procedures yielded an E/Z isomer ratio of approximately 60:40 to 64:36.[8][9] Subsequent research has focused on methods to control this isomeric ratio and to isolate the individual, substantially pure isomers.[8][9]
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that begins with a readily available steroid precursor, levonorgestrel (d-norgestrel). The key transformation is the oximation of the 3-keto group to form the desired oxime. The initial synthesis produces a mixture of syn (Z) and anti (E) isomers, which are then separated.
Experimental Protocols
Synthesis of (E/Z)-Norelgestromin Isomer Mixture
This protocol outlines the direct oximation of levonorgestrel to produce a mixture of norelgestromin isomers.
Materials:
-
Levonorgestrel
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Water
-
Hydrochloric acid (optional, for pH adjustment)
Procedure:
-
A suspension of sodium acetate and hydroxylamine hydrochloride is prepared in methanol to generate hydroxylamine in situ.[6]
-
Levonorgestrel is added to this suspension.[6]
-
The reaction mixture is heated to a temperature between 40°C and the reflux temperature of the solvent and maintained for 10 to 40 minutes.[6][10]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, the mixture is cooled, and the salts are removed by filtration at a temperature above 25°C.[6]
-
The filtrate is then slowly added to 2 to 5 volumes of cold water (0-5°C) with agitation to precipitate the crude norelgestromin isomer mixture.[6]
-
The precipitate is filtered, washed with water, and dried at 60-70°C to a constant weight.[6][7]
Isolation and Purification of syn-(Z)-Norelgestromin
This protocol describes the separation of the syn-(Z) isomer from the E/Z mixture based on differential solubility.
Materials:
-
(E/Z)-Norelgestromin isomer mixture
-
Dichloromethane
Procedure:
-
The dried E/Z isomer mixture is suspended and stirred in dichloromethane. The volume of dichloromethane used is typically around 20-fold the mass of the isomer mixture.[1][9]
-
The mixture is stirred for approximately 30 to 60 minutes.[9] The anti-(E) isomer is less soluble in dichloromethane and will remain largely as a solid precipitate.[9]
-
The suspension is filtered to separate the insoluble anti-(E) isomer.[9]
-
The filtrate, which contains the more soluble syn-(Z) isomer, is collected.[1]
-
The dichloromethane is removed from the filtrate by evaporation under reduced pressure to yield the crude syn-(Z)-Norelgestromin.
-
Further purification of the syn-(Z) isomer can be achieved by recrystallization from a suitable solvent, such as acetonitrile or ethyl acetate, or by column chromatography.[1][9]
Quantitative Data
The following tables summarize quantitative data reported in the literature for the synthesis of norelgestromin.
Table 1: Reaction Yields and Purity
| Parameter | Value | Reference |
| Overall Yield | 84% | [7] |
| Purity after Recrystallization | >99% | [10] |
| Isomeric Purity (Isolated Isomer) | At least 90%, up to >99% | [1][9] |
Table 2: Isomer Ratios in Norelgestromin Synthesis
| Condition | E/Z Ratio | Reference |
| Direct oximation of levonorgestrel | >1.5 | [6][7] |
| Oximation in acetic acid | 56:44 to 64:36 | [8] |
| Process with acid addition | 1.3 to 1.6 | [7] |
| FDA accepted range for Ortho Evra | 1.3 to 1.5 | [6][7] |
Mechanism of Action: Progesterone Receptor Signaling
Norelgestromin exerts its primary contraceptive effect by acting as a potent agonist of the progesterone receptor (PR).[11] This interaction mimics the effects of endogenous progesterone, leading to the inhibition of ovulation and changes in the cervical mucus and endometrium that are unfavorable for conception.[3][12]
Signaling Pathway
The mechanism involves both genomic and non-genomic pathways. In the classical genomic pathway, norelgestromin binds to the progesterone receptor in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This leads to the recruitment of co-activators or co-repressors, ultimately modulating the transcription of target genes.[13][14] This altered gene expression in the hypothalamus and pituitary gland leads to a suppression of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), thereby inhibiting ovulation.[2][3]
Conclusion
The synthesis of this compound is a well-documented process that has been optimized for pharmaceutical production. The ability to control the isomeric ratio and isolate the syn isomer with high purity is a testament to the advancements in stereoselective synthesis and separation techniques in steroid chemistry. Understanding the detailed synthesis pathway and the mechanism of action is fundamental for researchers and professionals involved in the development of hormonal therapies. The protocols and data presented in this guide provide a comprehensive resource for the scientific community engaged in this field.
References
- 1. US20090312299A1 - Isolated Isomers of Norelgestromin and Methods of Making and Using the Same - Google Patents [patents.google.com]
- 2. What is the mechanism of Norelgestromin? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 5. Norelgestromin - Wikipedia [en.wikipedia.org]
- 6. US7345183B2 - Process for obtaining norelgestromin in different relations of isomers E and Z - Google Patents [patents.google.com]
- 7. US20080096855A1 - Process for obtaining norelgestromin in different relations of isomers E and Z - Google Patents [patents.google.com]
- 8. US7576226B2 - Process of making isomers of norelgestromin and methods using the same - Google Patents [patents.google.com]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Norelgestromin | C21H29NO2 | CID 62930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
An In-depth Technical Guide to the Physicochemical Properties and Structural Isomers of syn-Norelgestromin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norelgestromin, a third-generation progestin, is a key active pharmaceutical ingredient in hormonal contraceptives. It is the active metabolite of norgestimate and functions primarily by inhibiting ovulation through the suppression of gonadotropins.[1][2] Norelgestromin exists as a mixture of two geometric isomers, the syn (Z) and anti (E) forms, which arise from the oxime group at the C3 position. While the isomers are reported to have similar therapeutic activity, their distinct physicochemical properties are of significant interest in drug development, formulation, and manufacturing.[3] This technical guide provides a comprehensive overview of the physicochemical properties of syn-Norelgestromin and its structural isomer, anti-Norelgestromin, along with detailed experimental protocols for their characterization and separation.
Physicochemical Properties
The fundamental physicochemical properties of Norelgestromin and its individual isomers are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of robust analytical methods and stable formulations.
General Properties of Norelgestromin
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉NO₂ | [4] |
| Molecular Weight | 327.46 g/mol | [4] |
| Appearance | White or off-white crystalline powder | |
| Solubility | Practically insoluble in water; Soluble in DMSO; Freely soluble in ethanol and acetone; Sparingly soluble in methylene chloride. | [5][6] |
Isomer-Specific Properties: this compound (Z-isomer) and anti-Norelgestromin (E-isomer)
While much of the publicly available data pertains to the mixture of isomers, some distinct properties of the syn and anti forms have been reported or can be computationally predicted. The syn (Z) isomer is noted to be more polar than the anti (E) isomer.[7] This difference in polarity is the basis for their separation.
| Property | This compound (Z-isomer) | anti-Norelgestromin (E-isomer) | Norelgestromin (Isomer Mixture) |
| IUPAC Name | (3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | (3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
| CAS Number | 74183-54-3 | 74183-55-4 | 53016-31-2 |
| Melting Point (°C) | Data not available | Data not available | 110 - 113[8] or 174 - 185[9] |
| logP (Computed) | 3.6 | 3.6 | 3.6[4] |
| pKa (Strongest Acidic, Computed) | 11.47 | 11.47 | 11.47 |
| pKa (Strongest Basic, Computed) | 3.12 | 3.12 | 3.12 |
| Solubility in Dichloromethane | More soluble | Less soluble | - |
Note: The conflicting melting point data for the isomer mixture may be due to variations in the isomer ratio of the samples tested.
Structural Isomers: Synthesis and Separation
The synthesis of Norelgestromin from its precursor, levonorgestrel, typically results in a mixture of the syn and anti isomers. The ratio of these isomers can be controlled to some extent by the reaction conditions.[3] The separation of the individual isomers is a critical step in obtaining pure reference standards and for the manufacturing of drug products with a consistent isomer ratio.
Experimental Protocols
Synthesis of Norelgestromin Isomer Mixture
Objective: To synthesize a mixture of syn- and anti-Norelgestromin from levonorgestrel.
Materials:
-
Levonorgestrel
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Methanol
-
Water
Procedure:
-
Prepare a solution of hydroxylamine by adding sodium acetate to a suspension of hydroxylamine hydrochloride in methanol.
-
Add levonorgestrel to the hydroxylamine solution.
-
Heat the reaction mixture and maintain it at a temperature between 40°C and the reflux temperature of the solvent for approximately 10 to 40 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the precipitate, wash with water, and dry to obtain the crude mixture of syn- and anti-Norelgestromin.
Separation of syn- and anti-Norelgestromin
Objective: To separate the syn and anti isomers of Norelgestromin based on their differential solubility.[7]
Materials:
-
Crude mixture of Norelgestromin isomers
-
Dichloromethane
Procedure:
-
Suspend the crude isomer mixture in dichloromethane (approximately 18-22 times the volume of the crude product).
-
Stir the suspension at room temperature for about 30-60 minutes.
-
Filter the suspension. The less soluble anti-isomer will be collected as the solid, while the more soluble syn-isomer will remain in the filtrate.
-
Wash the collected anti-isomer with a small amount of cold dichloromethane.
-
Evaporate the solvent from the filtrate to obtain a solid enriched in the syn-isomer.
Purification by Recrystallization
Objective: To purify the separated isomers.
Materials:
-
Crude syn- or anti-Norelgestromin
-
Acetonitrile (or a mixture of acetonitrile and methanol)
Procedure:
-
Dissolve the crude isomer in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum.
Determination of Physicochemical Properties
Melting Point Determination: The melting point of the purified isomers can be determined using a standard capillary melting point apparatus.[10][11]
-
A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.
LogP Determination (Shake-Flask Method): The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by HPLC analysis.[5][8]
-
Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
A known concentration of the Norelgestromin isomer is dissolved in the aqueous phase.
-
An equal volume of the n-octanol phase is added.
-
The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases and then centrifuged to separate the layers.
-
The concentration of the isomer in each phase is determined by a validated HPLC method.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13]
-
A solution of the Norelgestromin isomer is prepared in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Mechanism of Action: Hormonal Regulation
Norelgestromin, as a progestin, exerts its contraceptive effect by modulating the hypothalamic-pituitary-ovarian (HPO) axis. This is not a classical intracellular signaling pathway but rather a complex physiological feedback loop.
References
- 1. Norelgestromin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. enamine.net [enamine.net]
- 4. Norelgestromin | C21H29NO2 | CID 62930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. US20090312299A1 - Isolated Isomers of Norelgestromin and Methods of Making and Using the Same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
In Vitro Binding Affinity of syn-Norelgestromin to Steroid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of syn-Norelgestromin (also known as 17-deacetylnorgestimate), the primary active metabolite of the third-generation progestin norgestimate, to a panel of steroid receptors. This document synthesizes available data on its interaction with progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Quantitative Binding Affinity Data
The following tables summarize the available quantitative data on the binding affinity of this compound and its related compounds to various steroid receptors. The data is primarily presented as relative binding affinity (RBA), which compares the affinity of the test compound to that of a reference steroid for a specific receptor.
Table 1: Progesterone Receptor (PR) Binding Affinity
| Compound | Receptor Source | Reference Ligand | Relative Binding Affinity (RBA %) | IC50 (nM) |
| This compound (17-deacetylnorgestimate) | Rabbit Uterus | Progesterone | Similar to Progesterone[1] | Not explicitly stated |
| Norgestimate (L-isomer) | Human Myometrium | R5020 | 0.8[2] | - |
| Levonorgestrel-3-oxime | Human Myometrium | R5020 | 8[2] | - |
| Levonorgestrel | Rabbit Uterus | Progesterone | ~500 (5 times that of Progesterone)[1] | - |
| Levonorgestrel-17-acetate | Human Myometrium | R5020 | 110[2] | - |
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | Receptor Source | Reference Ligand | Relative Binding Affinity (RBA %) | IC50 (nM) |
| This compound (17-deacetylnorgestimate) | Rat Prostate | Dihydrotestosterone (DHT) | 1.3[3] | - |
| Norgestimate | Rat Prostate | Dihydrotestosterone (DHT) | 0.3[1][3] | 764[4] |
| Progesterone | Rat Prostate | Dihydrotestosterone (DHT) | 0.3[1] | - |
| Levonorgestrel | Rat Prostate | Dihydrotestosterone (DHT) | 11.8 - 22.0[1] | - |
Table 3: Estrogen (ER), Glucocorticoid (GR), and Mineralocorticoid (MR) Receptor Binding Affinity
| Compound | Receptor | Binding Affinity |
| This compound (17-deacetylnorgestimate) | Estrogen Receptor (ER) | No significant affinity reported.[5] |
| This compound (17-deacetylnorgestimate) | Glucocorticoid Receptor (GR) | Negligible affinity.[4] Norgestimate has very low affinity for GR.[4] |
| This compound (17-deacetylnorgestimate) | Mineralocorticoid Receptor (MR) | No significant affinity reported. |
| Levonorgestrel | Estrogen Receptor (ER) | <0.02% RBA.[6] |
| Levonorgestrel | Glucocorticoid Receptor (GR) | 7.5% RBA.[6] |
| Levonorgestrel | Mineralocorticoid Receptor (MR) | 17% RBA.[6] |
Note: The available data for this compound's binding to ER, GR, and MR is largely qualitative. The data for Levonorgestrel, a metabolite, is provided for comparative purposes.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed, generalized methodology for such an assay.
Competitive Radioligand Binding Assay for Steroid Receptors
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for a specific steroid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Receptor Source: Cytosolic or nuclear extracts from tissues or cell lines expressing the target steroid receptor (e.g., rabbit uterine cytosol for PR, rat prostate cytosol for AR).
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Progesterone for PR, [³H]-Dihydrotestosterone for AR).
-
Test Compound: Unlabeled this compound and other competitor compounds.
-
Reference Compound: Unlabeled reference steroid (e.g., Progesterone, Dihydrotestosterone).
-
Assay Buffer: Buffer appropriate for maintaining receptor stability and binding.
-
Separation Medium: Dextran-coated charcoal or filtration apparatus to separate bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Receptor Preparation:
-
Homogenize the tissue or cells in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain a supernatant containing the cytosolic receptors or a pellet containing the nuclear receptors.
-
Determine the protein concentration of the receptor preparation.
-
-
Competitive Binding Incubation:
-
In a series of tubes, add a constant concentration of the radioligand and the receptor preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) or the unlabeled reference compound.
-
Include control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled reference compound).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Add a dextran-coated charcoal slurry to each tube to adsorb the free radioligand.
-
Centrifuge the tubes to pellet the charcoal.
-
Alternatively, use a vacuum filtration system with glass fiber filters to trap the receptor-bound radioligand.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (if using charcoal) or on the filters (if using filtration) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the relative binding affinity (RBA) using the formula: RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the general signaling pathway of steroid receptors and the workflow of a competitive binding assay.
References
- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. iris.unimore.it [iris.unimore.it]
- 5. Norelgestromin | C21H29NO2 | CID 62930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Syn-Norelgestromin in Gonadotropin Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syn-norelgestromin, the biologically active metabolite of norgestimate, is a synthetic progestin that plays a pivotal role in hormonal contraception. When combined with an estrogen, typically ethinyl estradiol, in a transdermal delivery system, this compound effectively prevents ovulation by suppressing the secretion of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the gonadotropin-suppressing action of this compound.
Core Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The primary mechanism by which this compound suppresses gonadotropin release is through its interaction with the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking the effects of endogenous progesterone, this compound exerts negative feedback on the hypothalamus, reducing the pulsatile release of gonadotropin-releasing hormone (GnRH).[1] This, in turn, diminishes the stimulation of the anterior pituitary gland, leading to a significant reduction in the secretion of both LH and FSH.
Signaling Pathway of this compound in Gonadotropin Suppression
The signaling cascade initiated by this compound involves its binding to progesterone receptors (PRs) in the hypothalamus. This interaction is believed to directly inhibit the activity of GnRH neurons.[2] Progesterone Receptor Membrane Component 1 (PgRMC1) has been identified as a key player in mediating the rapid, direct inhibitory effects of progestins on GnRH neuronal activity.[2] This leads to a decrease in the frequency and amplitude of GnRH pulses, resulting in suppressed gonadotropin release from the pituitary.
Quantitative Data on Gonadotropin Suppression
Clinical studies evaluating the effects of the transdermal patch containing norelgestromin and ethinyl estradiol have demonstrated significant suppression of gonadotropins, leading to the inhibition of ovulation. While direct percentage suppression of LH and FSH is not consistently reported across all studies, the primary endpoint of ovulation inhibition serves as a robust indicator of effective gonadotropin suppression.
| Treatment Group | Dosage | Primary Outcome | Result | Citation |
| Norelgestromin/Ethinyl Estradiol Transdermal Patch | 150/35 mcg per day | Ovulation Suppression | Presumed ovulation occurred in only 6.2% of subjects. | [3] |
| Oral Contraceptive (Ortho-Cyclen) | Norgestimate/Ethinyl Estradiol | Ovulation Suppression | Presumed ovulation occurred in 7.2% of subjects. | [3] |
Note: Ovulation was presumed based on serum progesterone concentrations ≥ 3 ng/mL.
Experimental Protocols
The quantification of serum LH and FSH is critical in clinical trials assessing the efficacy of hormonal contraceptives. The following provides a detailed methodology for a common type of assay used in such studies.
Measurement of Serum Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) by Immunofluorometric Assay (IFMA)
This protocol is based on a sensitive, non-radioisotopic immunoassay technique.
1. Principle:
The immunofluorometric assay (IFMA) is a type of non-competitive sandwich immunoassay. The analyte (LH or FSH) in the sample is bound by two different monoclonal antibodies. The first antibody is coated onto the solid phase (e.g., microplate well), and the second antibody is labeled with a fluorescent probe (e.g., europium). The fluorescence intensity is directly proportional to the concentration of the analyte.
2. Materials and Reagents:
-
Microplates coated with monoclonal anti-LH or anti-FSH antibodies
-
Tracer solution: Europium-labeled monoclonal anti-LH or anti-FSH antibody
-
Wash solution (e.g., phosphate-buffered saline with Tween-20)
-
Enhancement solution
-
Calibrators (known concentrations of LH and FSH)
-
Control samples (low, medium, and high concentrations)
-
Patient serum samples
-
Microplate shaker
-
Microplate washer
-
Time-resolved fluorometer
3. Assay Procedure:
-
Sample Preparation: Allow all reagents and samples to reach room temperature. Serum samples should be centrifuged to remove any particulate matter.
-
Incubation: Pipette 25 µL of calibrators, controls, and patient samples into the respective wells of the antibody-coated microplate. Add 200 µL of the tracer solution to each well.
-
Shaking: Incubate the plate on a microplate shaker for a specified time (e.g., 2 hours) at room temperature to allow for the formation of the antibody-analyte-antibody sandwich complex.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash solution using an automated plate washer. This step removes any unbound tracer.
-
Enhancement: Add 200 µL of the enhancement solution to each well. This solution dissociates the europium ions from the labeled antibody and forms a highly fluorescent chelate.
-
Reading: Incubate the plate for a short period (e.g., 5-10 minutes) and then measure the fluorescence in a time-resolved fluorometer.
4. Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity of the calibrators against their known concentrations.
-
Determine the concentrations of LH or FSH in the patient and control samples by interpolating their fluorescence readings from the calibration curve.
-
Validate the assay run by ensuring the control sample values fall within their pre-defined acceptance ranges.
Logical Relationship: this compound's Contraceptive Efficacy
The contraceptive efficacy of this compound is a direct consequence of its ability to suppress gonadotropin levels. The logical flow from drug administration to the prevention of pregnancy is outlined below.
Conclusion
This compound, in combination with ethinyl estradiol, is a potent suppressor of gonadotropin secretion. Its mechanism of action is centered on the negative feedback regulation of the HPG axis, leading to the inhibition of ovulation. The quantitative data, though often presented as ovulation suppression rates, unequivocally support its efficacy. The use of sensitive and specific immunoassays is crucial for the accurate measurement of gonadotropin levels in clinical research to further elucidate the pharmacodynamic effects of this and other hormonal contraceptives. This technical guide provides a comprehensive overview for professionals in the field of reproductive health and drug development.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of syn-Norelgestromin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of syn-Norelgestromin, a key component in transdermal contraceptive formulations. This document details its structural characteristics, stereochemical nuances, and the analytical methodologies employed for its characterization. Furthermore, it outlines the relevant biological signaling pathways associated with its mechanism of action.
Introduction to Norelgestromin
Norelgestromin is a synthetic progestin, a derivative of testosterone, and is the active metabolite of norgestimate.[1] It functions as an agonist of the progesterone receptor, playing a crucial role in contraception by inhibiting ovulation through the suppression of gonadotropins.[2][3] Norelgestromin is chemically described as 17α-ethynyl-18-methyl-19-nortestosterone 3-oxime and is a member of the gonane subgroup of the 19-nortestosterone family of progestins.[1]
A critical aspect of norelgestromin's chemistry is the existence of geometric isomers at the C3 oxime position. The two isomers are designated as the E and Z isomers, which are also referred to as anti and syn isomers, respectively.[1] Commercially available norelgestromin is typically a racemic mixture of these two isomers.[1] This guide will focus specifically on the syn isomer of Norelgestromin.
Molecular Structure and Stereochemistry of this compound
The systematic IUPAC name for this compound is (3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol.[4] The "syn" designation refers to the Z configuration of the oxime group at the C3 position, where the hydroxyl group of the oxime is on the same side of the C=N double bond as the C4 carbon of the steroid ring.
The core structure is a gonane steroid nucleus, characterized by an 18-methyl group. The stereochemistry of the chiral centers in the steroid backbone is fundamental to its biological activity.
Physicochemical Properties
While specific data for the isolated syn-isomer is not extensively available in peer-reviewed literature, the general properties of norelgestromin are documented.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉NO₂ | [3] |
| Molecular Weight | 327.47 g/mol | [3] |
| CAS Number (syn-isomer) | 74183-54-3 | [4] |
Experimental Protocols for Characterization
The characterization of this compound involves its separation from the isomeric mixture followed by spectroscopic analysis.
Isomer Separation
The separation of syn- and anti-norelgestromin is typically achieved using column chromatography. The following is a generalized protocol based on patent literature.
Protocol: Column Chromatography Separation of Norelgestromin Isomers
-
Stationary Phase: Silica gel is commonly used as the adsorbent.
-
Mobile Phase: A gradient of apolar and polar solvents is employed for elution. A typical mobile phase system could be a mixture of hexanes and ethyl acetate, or toluene and acetone, with a gradually increasing concentration of the more polar solvent.
-
Procedure:
-
A solution of the E/Z isomeric mixture of norelgestromin is prepared in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
The silica gel column is equilibrated with the initial, less polar mobile phase.
-
The sample is loaded onto the column.
-
Elution is carried out with a gradually increasing polarity of the mobile phase.
-
Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing the separated isomers. The Z (syn) isomer is generally more polar than the E (anti) isomer.[5]
-
Fractions containing the pure syn-isomer are pooled and the solvent is removed under reduced pressure.
-
-
Purification: The isolated syn-isomer can be further purified by recrystallization from a suitable solvent such as isopropanol, methanol, or ethanol.[6]
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of steroid isomers.
Generalized Protocol: NMR Sample Preparation
-
Sample Quantity: For ¹H NMR, 5-25 mg of the purified this compound isomer is required. For ¹³C NMR, a larger sample of 50-100 mg may be necessary.
-
Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for steroids.
-
Procedure:
-
The sample is dissolved in the deuterated solvent in a small vial.
-
The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.
-
The sample is vortexed to ensure homogeneity.
-
Expected Spectral Features for this compound:
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | ~10.0 | The proton of the N-OH group of the oxime is expected to appear in this downfield region. |
| ¹³C | ~150-160 | The C3 carbon involved in the oxime double bond is expected in this range. |
It is important to note that the precise chemical shifts will be influenced by the specific stereochemistry of the syn-isomer.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Generalized Protocol: LC-MS/MS Analysis of Norelgestromin
-
Chromatography: Reversed-phase liquid chromatography is often used to separate the analyte from any impurities prior to mass analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for progestins.
-
Mass Analysis: A triple quadrupole mass spectrometer is typically used for quantitative analysis, operating in multiple reaction monitoring (MRM) mode.
-
Sample Preparation: Plasma or serum samples containing norelgestromin are typically subjected to protein precipitation followed by liquid-liquid or solid-phase extraction.
Expected Fragmentation Pattern:
The fragmentation of the norelgestromin molecular ion (m/z 328.2 [M+H]⁺) would involve cleavages of the steroid ring system. Specific fragmentation patterns that differentiate the syn and anti isomers would need to be determined experimentally.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule.
Generalized Protocol: X-ray Crystallography of this compound
-
Crystallization: Single crystals of the purified this compound are grown from a suitable solvent system. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and exposed to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined and refined.
At present, there is no publicly available crystal structure for this compound in crystallographic databases.
Biological Signaling Pathways
Norelgestromin exerts its contraceptive effect primarily through its action on the progesterone receptor, which in turn modulates the hypothalamic-pituitary-gonadal axis, leading to the suppression of gonadotropin release.
Progesterone Receptor Signaling
This compound, as a progesterone receptor agonist, mimics the action of progesterone. Upon binding to the progesterone receptor (PR) in the cytoplasm, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription. This genomic action alters cellular function in the endometrium and other tissues.
Caption: Progesterone Receptor Signaling Pathway.
Gonadotropin Release Signaling
The action of norelgestromin on progesterone receptors in the hypothalamus and pituitary gland leads to a negative feedback mechanism that suppresses the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and subsequently the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary. This inhibition of the mid-cycle LH surge is the primary mechanism for preventing ovulation.
References
Initial Carcinogenicity Studies of Norelgestromin/Ethinyl Estradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial carcinogenicity assessment strategy for the norelgestromin/ethinyl estradiol transdermal system. Given that dedicated long-term carcinogenicity bioassays were not conducted for this specific combination product, this document outlines the "bridging" approach utilized for its regulatory evaluation. This strategy relied on pharmacokinetic comparisons to previously approved oral contraceptives containing norgestimate (a prodrug of norelgestromin) and ethinyl estradiol, in conjunction with extensive toxicological data on the individual components.
This guide details the experimental protocols and presents quantitative data from the key studies that supported the safety assessment, including the comprehensive National Toxicology Program (NTP) carcinogenicity study of ethinyl estradiol.
Regulatory Strategy: A Bridging Approach
The carcinogenicity assessment for the norelgestromin/ethinyl estradiol transdermal patch did not involve new, long-term animal bioassays of the final product. Instead, it was based on a "bridging" strategy.[1] This approach leveraged the extensive history of clinical use and the established safety profile of oral contraceptives containing norgestimate and ethinyl estradiol, such as Ortho-Cyclen® and Ortho Tri-Cyclen®.[1]
The core of this strategy was to demonstrate that the systemic exposure to norelgestromin (the active metabolite of norgestimate) and ethinyl estradiol from the transdermal patch was comparable to or less than the exposure from the established oral products.[1] The safety assessment was therefore supported by:
-
Original Carcinogenicity Studies on Norgestimate/Ethinyl Estradiol (Oral): Long-term studies, including a 2-year rat carcinogenicity study and a 10-year monkey toxicity study, were previously conducted to support the approval of the oral contraceptives.[1]
-
Pharmacokinetic (PK) Bridging Studies: These studies directly compared the serum concentrations of norelgestromin and ethinyl estradiol achieved with the transdermal patch versus the oral tablets.[2][3]
-
Independent Carcinogenicity Data on Ethinyl Estradiol: Comprehensive long-term studies on the individual estrogen component were available, providing critical data on its carcinogenic potential.
The logical workflow for this regulatory approach is visualized below.
Carcinogenicity Study of Ethinyl Estradiol (NTP TR-548)
A key component of the overall safety assessment is the standalone carcinogenicity data for ethinyl estradiol. The U.S. National Toxicology Program (NTP) conducted a comprehensive 2-year feed study in Sprague-Dawley rats.[4][5]
Experimental Protocol: NTP TR-548
The study was designed to evaluate the effects of long-term exposure to low doses of ethinyl estradiol.[4]
-
Test Article: Ethinyl Estradiol (CAS No. 57-63-6).
-
Species/Strain: Sprague-Dawley rats (NCTR colony).
-
Administration Route: Dietary (feed).
-
Study Design: Animals were exposed to ethinyl estradiol from conception through 2 years of age (F1 Continuous Exposure). The F0 generation was exposed to establish the F1 litters.
-
Dose Groups: Groups of 50 male and 50 female rats were assigned to the following dietary concentrations:
-
0 ppb (Control)
-
2 ppb
-
10 ppb
-
50 ppb
-
-
Endpoints: The primary endpoints included survival, body weight changes, and the incidence of neoplastic and non-neoplastic lesions determined through comprehensive histopathological examination of over 40 tissues per animal.[4]
Quantitative Data: Neoplastic and Non-Neoplastic Findings
The study concluded that while there was no clear evidence of carcinogenic activity in male or female rats at the doses tested, there were notable increases in certain non-neoplastic and neoplastic lesions, particularly in the uterus.[4]
Table 1: Incidence of Key Uterine Lesions in Female Rats (F1 Continuous Exposure) | Lesion | 0 ppb (Control) | 2 ppb | 10 ppb | 50 ppb | | :--- | :---: | :---: | :---: | :---: | | Neoplastic | | Uterine Stromal Polyp | 11/50 (22%) | 12/50 (24%) | 12/50 (24%) | 18/50 (36%) | | Non-Neoplastic | | Endometrial Hyperplasia, Atypical Focal | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | 4/50 (8%) | | Uterine Squamous Metaplasia | 0/50 (0%) | 1/50 (2%) | 3/50 (6%) | 11/50 (22%) | (Data sourced from NTP Technical Report 548)[4]
Table 2: Incidence of Selected Lesions in Male Rats (F1 Continuous Exposure) | Lesion | 0 ppb (Control) | 2 ppb | 10 ppb | 50 ppb | | :--- | :---: | :---: | :---: | :---: | | Neoplastic | | Preputial Gland Adenoma or Carcinoma | 1/50 (2%) | 1/50 (2%) | 2/50 (4%) | 1/50 (2%) | | Mammary Gland Adenoma or Carcinoma | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) | 3/50 (6%) | (Data sourced from NTP Technical Report 548)[4]
Long-Term Primate Toxicity Study (Reference Data)
While specific quantitative data for the 10-year monkey study on the norgestimate/ethinyl estradiol combination is not publicly available, a similar long-term study on a different oral contraceptive provides valuable context for primate safety assessment.
Experimental Protocol: 10-Year Norlestrin Study in Rhesus Monkeys
This study evaluated the long-term effects of Norlestrin, an oral contraceptive containing norethindrone acetate and ethinyl estradiol.[6]
-
Test Article: Norlestrin (norethindrone acetate and ethinyl estradiol, 50:1 ratio).
-
Species: Rhesus monkeys (Macaca mulatta).
-
Administration Route: Oral.
-
Study Design: A 10-year study with a continuous cyclic regimen (21 days of dosing followed by 7 days of withdrawal).
-
Dose Groups: Groups of 16 female monkeys received doses representing 1x, 10x, and 50x the human dose, alongside a control group of 16 animals.
-
Endpoints: Clinical and laboratory parameters were monitored, and all animals underwent comprehensive gross and histopathologic evaluation at necropsy.[6]
Summary of Findings
The study concluded that Norlestrin had no significant toxic manifestations or tumorigenic potential when administered for 10 years at doses up to 50 times the human dose. A small number of benign tumors were observed across all groups, including the control group, with no dose-dependent increase.[6] Pathologic findings were generally limited to exaggerated pharmacological responses, such as ovarian and uterine atrophy.[6]
Pharmacokinetic Bridging Studies
The central pillar of the regulatory submission was the pharmacokinetic data bridging the transdermal patch to the established oral products.
Experimental Protocol: Comparative PK Studies
Multiple studies were conducted in healthy female volunteers to compare the pharmacokinetic profiles of norelgestromin and ethinyl estradiol.[3][7][8]
-
Test Articles:
-
Study Design: Typically open-label, randomized, crossover studies. Subjects would receive both the patch and the oral tablet over different treatment periods, separated by a washout period.[3]
-
Application Sites: For the patch, studies evaluated various application sites, including the abdomen, buttock, upper outer arm, and torso.[3]
-
Sampling: Serial blood samples were collected over the dosing intervals to determine key pharmacokinetic parameters.
-
Parameters Measured:
-
Cmax: Maximum serum concentration.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
Css: Steady-state concentration.
-
Summary of Comparative Pharmacokinetic Data
The bridging studies established that while the delivery profile differed, the overall exposure was considered within a comparable range. A key finding, which later became a point of emphasis in labeling, was the difference in total estrogen exposure.
Table 3: Pharmacokinetic Comparison of Transdermal Patch vs. Oral Contraceptive | Parameter | Transdermal Patch (Ortho Evra) | Oral Contraceptive (35 µg EE) | Comparison | | :--- | :--- | :--- | :--- | | Ethinyl Estradiol (EE) | | AUC (Total Exposure) | ~60% Higher | Baseline | Higher total exposure from the patch. | | Cmax (Peak Concentration) | ~25% Lower | Baseline | Lower peak concentration from the patch. | | Norelgestromin (NGMN) | | Css (Steady State Conc.) | 0.80 ng/mL | 0.73 ng/mL | Similar steady-state concentrations. | (Data compiled from multiple pharmacokinetic studies)[8]
Relevant Signaling Pathways in Hormonal Carcinogenesis
The carcinogenic potential of exogenous hormones like ethinyl estradiol and norelgestromin is primarily mediated through their interaction with nuclear hormone receptors—the Estrogen Receptor (ER) and the Progesterone Receptor (PR). These interactions can lead to altered gene expression, promoting cell proliferation and inhibiting apoptosis.
Genomic and Non-Genomic Signaling
Both estrogen and progesterone can exert their effects through two main pathways:
-
Direct Genomic Signaling: The hormone diffuses into the cell and binds to its corresponding receptor (ER or PR) in the cytoplasm or nucleus. The hormone-receptor complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as hormone response elements (HREs), directly regulating the transcription of target genes.[9][10]
-
Non-Genomic Signaling: Hormones can also bind to receptors located on the cell membrane. This initiates rapid intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which can indirectly influence gene transcription and other cellular processes without direct DNA binding by the receptor.[11][12]
The diagram below illustrates the classical genomic signaling pathway for estrogen and progestin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of a contraceptive patch (Evra™/Ortho Evra™) containing norelgestromin and ethinyloestradiol at four application sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Ten-year oral toxicity study with Norlestrin in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of norelgestromin and ethinyl estradiol from two consecutive contraceptive patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen Receptor Signaling in Breast Cancer | MDPI [mdpi.com]
Endometrial Effects of Norelgestromin in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norelgestromin (NGM), the primary active metabolite of norgestimate, is a third-generation progestin utilized in hormonal contraceptives. Its mechanism of action includes the modulation of the endometrium to prevent pregnancy. This technical guide provides a comprehensive overview of the preclinical data on the endometrial effects of norelgestromin, focusing on quantitative data, experimental protocols, and associated signaling pathways. The information presented is collated from publicly available regulatory documents and scientific literature. It is important to note that much of the detailed preclinical data for commercially available drugs remains proprietary and is held within regulatory filings. This guide represents a synthesis of the currently accessible information.
Quantitative Data on Endometrial Effects
Preclinical studies have established the progestational activity of norelgestromin on the endometrium, primarily through the Clauberg assay, a classic method for assessing the progestational potency of a substance.
| Preclinical Model | Compound | Assay | Endpoint | Effective Dose | Observation | Source |
| Immature Rabbit | Norelgestromin (NGM) | Clauberg Progestational Assay | Endometrial Proliferation | 0.2 mg (total dose) | Stimulation of endometrial proliferation was observed. | Health Canada Product Monograph[1] |
| Immature Rabbit | Norelgestromin (NGM) + Ethinyl Estradiol (EE) | Clauberg Progestational Assay | Endometrial Proliferation | Not specified | NGM was less potent in stimulating endometrial proliferation when administered in combination with EE. | Health Canada Product Monograph[1] |
Key Preclinical Experiments and Methodologies
The preclinical assessment of norelgestromin's endometrial effects has relied on established pharmacological models. Below are the detailed methodologies for the key experiments cited.
Clauberg Progestational Assay
The Clauberg assay is a bioassay used to determine the progestational activity of a compound by observing its effect on the endometrium of immature female rabbits that have been primed with estrogen.
Experimental Protocol:
-
Animal Model: Immature female rabbits.
-
Estrogen Priming: The animals are first treated with an estrogen, typically estradiol benzoate, for a period of 5-7 days. This induces proliferation of the endometrium, preparing it for the action of a progestin.
-
Progestin Administration: Following estrogen priming, the test compound (norelgestromin) is administered over several days.
-
Endpoint Evaluation: After the treatment period, the animals are euthanized, and the uteri are excised. The degree of endometrial proliferation and glandular development is assessed histologically. The response is typically scored on a scale (e.g., McPhail scale) to provide a semi-quantitative measure of progestational activity.
-
Observations with Norelgestromin: In studies with norelgestromin, a dose-dependent increase in endometrial proliferation was observed, confirming its progestational activity.[1]
In Vitro Endometrial Cell Line Studies
In vitro studies using human endometrial cell lines, such as the Ishikawa cell line (an endometrial adenocarcinoma cell line), have been employed to investigate specific molecular mechanisms.
Experimental Protocol:
-
Cell Culture: Ishikawa cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Hormone Treatment: Cells are treated with norelgestromin, norgestimate, or other relevant compounds at various concentrations.
-
Endpoint Analysis: The expression of specific genes or proteins of interest is measured using techniques such as quantitative real-time PCR (qRT-PCR) or Western blotting.
-
Observations with Norelgestromin: In one study, it was found that norgestimate and norelgestromin did not regulate the expression of matrix metalloproteinases (MMPs) in Ishikawa cells, suggesting that their effect on uterine bleeding may not be mediated through MMPs.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Progestins on the Endometrium
Norelgestromin, as a progestin, exerts its effects on the endometrium primarily through the progesterone receptor (PR). The binding of norelgestromin to the PR initiates a cascade of events that ultimately leads to changes in gene expression, resulting in the inhibition of endometrial proliferation and the induction of a secretory phenotype, which is not receptive to embryo implantation.[1][2][3][4]
Caption: Norelgestromin's mechanism of action on endometrial cells.
Experimental Workflow for the Clauberg Assay
The Clauberg assay follows a sequential process of estrogen priming followed by progestin treatment to assess the progestational effect on the rabbit endometrium.
Caption: Experimental workflow of the Clauberg progestational assay.
Conclusion
Preclinical studies have consistently demonstrated the progestational activity of norelgestromin on the endometrium, a key component of its contraceptive efficacy. The Clauberg assay in rabbits has provided quantitative evidence of its ability to stimulate endometrial proliferation.[1] While detailed, publicly available data on dose-response relationships and molecular markers in preclinical models are limited, the existing information confirms that norelgestromin's effects are in line with those of other potent progestins used in hormonal contraception. Further research, potentially through in vitro models with human endometrial cells, could provide more detailed insights into the specific molecular pathways modulated by syn-norelgestromin in the endometrium.
References
Methodological & Application
Application Notes and Protocols for the Quantification of syn-Norelgestromin in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
syn-Norelgestromin, the active metabolite of the prodrug norgestimate, is a progestin widely used in hormonal contraceptives. Accurate quantification of this compound in serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and experimental protocols for the determination of this compound in serum using state-of-the-art analytical techniques. The primary methods covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. LC-MS/MS is generally considered the gold standard due to its high sensitivity, specificity, and accuracy.
Analytical Methods Overview
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended method for the quantification of this compound in biological matrices. It offers excellent sensitivity and selectivity, allowing for the detection of low pg/mL concentrations. The method involves chromatographic separation of the analyte from matrix components followed by specific detection using a tandem mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of steroids like this compound. However, it often requires derivatization of the analyte to increase its volatility and thermal stability. While providing good sensitivity and selectivity, the additional sample preparation step can be a drawback compared to LC-MS/MS.
-
Immunoassays: Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are based on the specific binding of an antibody to the analyte. While they can be high-throughput and do not require extensive sample preparation, their specificity can be a concern due to potential cross-reactivity with structurally related steroids. Immunoassays may be suitable for screening purposes, but for quantitative analysis, especially at low concentrations, results should be confirmed by a more specific method like LC-MS/MS.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the determination of Norelgestromin using a validated LC-MS/MS method.
Table 1: LC-MS/MS Method Validation Parameters for this compound [3]
| Parameter | Result |
| Linearity Range | 0.05 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-Assay Precision (% CV) | |
| Low QC (0.1 ng/mL) | 7.8% |
| Medium QC (1 ng/mL) | 4.5% |
| High QC (16 ng/mL) | 2.2% |
| Inter-Assay Precision (% CV) | |
| Low QC (0.1 ng/mL) | 6.5% |
| Medium QC (1 ng/mL) | 5.1% |
| High QC (16 ng/mL) | 3.8% |
| Intra-Assay Accuracy (% Bias) | |
| Low QC (0.1 ng/mL) | 6.0% |
| Medium QC (1 ng/mL) | -1.5% |
| High QC (16 ng/mL) | -2.3% |
| Inter-Assay Accuracy (% Bias) | |
| Low QC (0.1 ng/mL) | 4.8% |
| Medium QC (1 ng/mL) | 0.5% |
| High QC (16 ng/mL) | -1.9% |
CV: Coefficient of Variation; QC: Quality Control
Table 2: UPLC-MS/MS Method for Simultaneous Quantification of Ethinyl Estradiol (EE2), Norgestimate (NGM), and 17-Desacetyl Norgestimate (this compound, DNGM) in Human Plasma [4]
| Analyte | Calibration Curve Range (pg/mL) |
| EE2 | 5 - 500 |
| NGM | 5 - 500 |
| DNGM (this compound) | 25 - 2500 |
Experimental Protocols
Protocol 1: Quantification of this compound in Serum by LC-MS/MS
This protocol is based on a validated method for the determination of norelgestromin in plasma and is applicable to serum.[3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of serum sample, calibration standard, or quality control sample into a clean polypropylene tube.
-
Add 50 µL of internal standard working solution (e.g., Norelgestromin-d6 in methanol).
-
Vortex for 30 seconds.
-
Add 1.6 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used).
-
Internal Standard (e.g., Norelgestromin-d6): Precursor ion > Product ion.
-
3. Data Analysis
-
Quantify this compound concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: General Protocol for Solid-Phase Extraction (SPE)
SPE is an alternative to LLE for sample clean-up and can be automated for higher throughput.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Loading: Load the pre-treated serum sample (e.g., diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: General Considerations for GC-MS Analysis
-
Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction (LLE or SPE) to isolate the analyte from the serum matrix.
-
Derivatization: A crucial step in GC-MS analysis of steroids is derivatization to increase their volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA). The reaction is typically carried out at an elevated temperature.
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polar column).
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless or pulsed splitless for trace analysis.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.
-
Protocol 4: Immunoassay (General Approach)
As specific immunoassay kits for this compound may not be commercially available, this protocol outlines a general competitive ELISA procedure.
-
Coating: Coat a microplate with a capture antibody specific to Norelgestromin.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Competition: Add the serum sample (or standard) and a known amount of enzyme-labeled Norelgestromin to the wells. The labeled and unlabeled analyte will compete for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Signal Detection: Measure the signal using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Quantification: Generate a standard curve and determine the concentration in the unknown samples. It is important to validate the immunoassay for specificity and cross-reactivity with other endogenous steroids.[1][2]
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound analysis.
Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of direct estradiol immunoassays with human male serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of norelgestromin in rabbit plasma by LC-MS/MS and its application to the pharmacokinetic study of ORTHO EVRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS for Sensitive Quantitation of syn-Norelgestromin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norelgestromin, the active metabolite of norgestimate, is a progestin widely used in hormonal contraceptives. It exists as two geometric isomers, syn-Norelgestromin (E-isomer) and anti-Norelgestromin (Z-isomer). The syn-isomer is the primary and more biologically active form. Therefore, a sensitive and selective analytical method for the quantitative determination of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive quantitation of this compound. The described protocol is based on established methods for the analysis of norelgestromin and other progestins in human plasma.[1][2][3][4]
Principle
This method utilizes the high separation efficiency of UPLC coupled with the high sensitivity and selectivity of tandem mass spectrometry. After extraction from the biological matrix, the sample is injected into the UPLC system, where this compound is chromatographically separated from its isomer and other endogenous components. The analyte is then ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for accurate quantitation.
Quantitative Data Summary
The following tables summarize typical validation parameters for the UPLC-MS/MS quantitation of Norelgestromin in human plasma, as derived from published literature. These values demonstrate the method's performance.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Norelgestromin | Rabbit Plasma | 0.05 - 20 | > 0.99 |
| Norelgestromin | Human Serum | 0.009 - 10 | Not Specified |
Data synthesized from multiple sources indicating typical performance.[1][4]
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of Nominal) |
| Norelgestromin | Rabbit Plasma | Low | 2.2% | 3.1% | -2.3% to 6.0% |
| Norelgestromin | Rabbit Plasma | Medium | 4.5% | 5.2% | -2.3% to 6.0% |
| Norelgestromin | Rabbit Plasma | High | 7.8% | 6.5% | -2.3% to 6.0% |
Precision is presented as Coefficient of Variation (%CV). Accuracy is presented as the relative error (%RE) from the nominal concentration.[3][4]
Table 3: Sensitivity and Recovery
| Analyte | Matrix | Lower Limit of Quantitation (LLOQ) |
| Norelgestromin | Rabbit Plasma | 0.05 ng/mL |
| Norelgestromin | Human Serum | 0.009 ng/mL |
LLOQ is defined as the lowest concentration that can be measured with acceptable precision and accuracy.[1][4]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Norelgestromin-d6)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 500 µL of plasma sample into a clean polypropylene tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 3 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the solution to a UPLC vial for analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad or Thermo TSQ series)
-
Electrospray Ionization (ESI) source
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 30 2.5 95 3.0 95 3.1 30 | 4.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 314.2 124.2 40 | Norelgestromin-d6 (IS) | 320.2 | 128.2 | 40 |
-
Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used. The provided transitions are based on published data for norethindrone, a structurally similar compound, and serve as a starting point.[5]
Visualizations
Caption: Experimental workflow from sample preparation to UPLC-MS/MS analysis.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.
References
- 1. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of norelgestromin in rabbit plasma by LC-MS/MS and its application to the pharmacokinetic study of ORTHO EVRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qps.com [qps.com]
Application Notes and Protocols for In Vitro Assays with syn-Norelgestromin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of syn-Norelgestromin, a synthetic progestin. The following sections outline the methodologies for key experiments to characterize its hormonal activity, including progestogenic, androgenic, and estrogenic effects.
Mechanism of Action
This compound is the active metabolite of norgestimate and functions primarily as a progestin.[1] Its principal mechanism of action involves the suppression of gonadotropins, which in turn inhibits ovulation.[2] Additionally, it induces changes in the cervical mucus and the endometrium, creating an environment unfavorable for fertilization and implantation.[2] this compound is an agonist of the progesterone receptor and has been reported to possess very weak androgenic activity and no significant estrogenic activity.[1]
Quantitative Data Summary
The following table summarizes the relative binding affinities (RBA) of this compound (referred to as 17-deacetylated norgestimate) and related compounds for the progesterone and androgen receptors.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Species/Tissue Source | Reference Compound |
| This compound (17-deacetylated norgestimate) | Progesterone | Similar to Progesterone | Rabbit Uterus | Progesterone |
| Norgestimate | Progesterone | Similar to Progesterone | Rabbit Uterus | Progesterone |
| 3-keto norgestimate | Progesterone | ~500% | Rabbit Uterus | Progesterone |
| Levonorgestrel | Progesterone | ~500% | Rabbit Uterus | Progesterone |
| This compound (17-deacetylated norgestimate) | Androgen | 1.3% | Rat Prostate | Dihydrotestosterone |
| Norgestimate | Androgen | 0.3% | Rat Prostate | Dihydrotestosterone |
| 3-keto norgestimate | Androgen | 2.5% | Rat Prostate | Dihydrotestosterone |
| Levonorgestrel | Androgen | 22% | Rat Prostate | Dihydrotestosterone |
| Levonorgestrel-3-oxime | Progesterone | 8% | Human Myometrium | R5020 |
| Levonorgestrel-17-acetate | Progesterone | 110% | Human Myometrium | R5020 |
| L-norgestimate | Progesterone | 0.8% | Human Myometrium | R5020 |
Note: RBA values are relative to the reference compound, which is set to 100%.[3][4]
Experimental Protocols
Progesterone Receptor (PR) Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Cell Line: T47D (human breast cancer cell line with high levels of PR).[5]
Materials:
-
T47D cells
-
Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Radiolabeled progestin (e.g., [³H]-Promegestone (R5020))
-
Unlabeled Promegestone (for non-specific binding control)
-
This compound
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Cell Culture: Culture T47D cells in appropriate medium until they reach 70-80% confluency.
-
Preparation of Cytosol:
-
Wash cells with ice-cold PBS.
-
Harvest cells by scraping and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol.
-
-
Binding Assay:
-
In triplicate, incubate a fixed amount of cytosolic protein with a constant concentration of radiolabeled progestin and increasing concentrations of this compound.
-
Include a set of tubes with radiolabeled progestin and a high concentration of unlabeled progestin to determine non-specific binding.
-
Include a set of tubes with only radiolabeled progestin to determine total binding.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to adsorb unbound ligand.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the bound ligand) to scintillation vials.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Androgen Receptor (AR) Reporter Gene Assay
This assay measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.
Cell Line: MDA-MB-231 (human breast cancer cell line, can be co-transfected with an AR expression vector).[6]
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped FBS
-
AR expression vector
-
Reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Dihydrotestosterone (DHT) as a positive control
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed MDA-MB-231 cells in multi-well plates.
-
Co-transfect the cells with the AR expression vector and the ARE-reporter plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After transfection, replace the medium with fresh medium containing increasing concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (DHT).
-
Incubate for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add lysis buffer to each well and incubate to lyse the cells.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration of the cell lysate.
-
Plot the fold induction of luciferase activity (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Estrogenic Activity Cell Proliferation Assay (E-Screen)
This assay assesses the effect of this compound on the proliferation of estrogen-sensitive cells.
Cell Line: MCF-7 (human breast cancer cell line that proliferates in response to estrogens).[7]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) without phenol red, supplemented with charcoal-stripped FBS
-
17β-Estradiol (E2) as a positive control
-
This compound
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)
-
Hemocytometer or microplate reader
Protocol:
-
Cell Seeding:
-
Seed MCF-7 cells at a low density in multi-well plates in the specified medium.
-
-
Treatment:
-
Allow the cells to attach and then replace the medium with fresh medium containing increasing concentrations of this compound.
-
Include a vehicle control and a positive control (E2).
-
Incubate for a period of 6-7 days, with a medium change at mid-incubation.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, detach the cells (e.g., with trypsin).
-
Determine the cell number using a hemocytometer with Trypan Blue exclusion or by using a colorimetric proliferation assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the proliferation rate for each concentration relative to the vehicle control.
-
Plot the relative proliferation against the logarithm of the this compound concentration.
-
Evaluate if this compound induces a significant increase in cell proliferation.
-
Visualizations
References
- 1. Norelgestromin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of syn-Norelgestromin in Hormonal Contraception Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syn-Norelgestromin, the synthetic, biologically active metabolite of norgestimate, is a third-generation progestin widely utilized in hormonal contraception.[1] Its primary application is in combination with the estrogen, ethinyl estradiol, delivered via a transdermal patch for the prevention of pregnancy.[2][3] Norelgestromin's efficacy stems from a multi-faceted mechanism of action that disrupts the normal ovulatory cycle.[2][4] This document provides detailed application notes and experimental protocols relevant to the study of this compound in the context of hormonal contraception research.
Mechanism of Action
Norelgestromin exerts its contraceptive effect through three primary mechanisms:
-
Inhibition of Ovulation: The principal mechanism is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. By acting as a negative feedback regulator, Norelgestromin suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.[5][6] The suppression of the mid-cycle LH surge is critical for preventing follicular rupture and the release of an ovum.[6][7]
-
Thickening of Cervical Mucus: Norelgestromin induces a change in the consistency of the cervical mucus, making it thicker and more viscous. This altered mucus impedes sperm penetration into the uterus, thereby preventing fertilization.[2][4]
-
Alteration of the Endometrium: The progestational activity of Norelgestromin leads to changes in the endometrium, making it unreceptive to the implantation of a fertilized egg.[2][4]
Norelgestromin is a potent agonist of the progesterone receptor, which mediates these effects.[5] It exhibits negligible androgenic activity.[8]
Data Presentation
Table 1: Pharmacokinetic Parameters of Norelgestromin (Transdermal Patch)
| Parameter | Value | Reference(s) |
| Delivery Rate | 150 - 200 µ g/day | [8] |
| Time to Plateau | ~48 hours | [3] |
| Steady-State Concentration (Css) | 0.305 - 1.53 ng/mL | [8] |
| Biological Half-life | 17 - 37 hours | [8] |
| Protein Binding | >97% (primarily to albumin) | [3] |
Table 2: Efficacy of Norelgestromin/Ethinyl Estradiol Transdermal Patch in Clinical Trials
| Study Metric | Result | Reference(s) |
| Overall Pregnancy Rate (Method + User Failure) | 0.8% (annual probability) | [9] |
| Method Failure Pregnancy Rate | 0.6% (annual probability) | [9] |
| Pearl Index | 0.43 - 0.88 | [9][10] |
Experimental Protocols
1. Progesterone Receptor (PR) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the progesterone receptor.
-
Objective: To quantify the relative binding affinity (RBA) of this compound for the progesterone receptor compared to a reference progestin (e.g., progesterone or R5020).
-
Materials:
-
Human progesterone receptor (recombinant or from a suitable cell line, e.g., T47D).
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020).
-
This compound and a reference progestin.
-
Binding buffer (e.g., Tris-HCl buffer with additives like molybdate and glycerol).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of both unlabeled this compound and the reference progestin.
-
In a microplate, combine the progesterone receptor preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of either this compound or the reference progestin.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand (e.g., using a filter-binding assay or dextran-coated charcoal).
-
Measure the radioactivity of the receptor-bound fraction using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (concentration of the competitor that displaces 50% of the radioligand) for both this compound and the reference progestin from the competition curves.
-
Calculate the Relative Binding Affinity (RBA) as follows: RBA = (IC₅₀ of reference progestin / IC₅₀ of this compound) x 100%.
-
2. In Vitro Ovulation Inhibition Assay
This protocol describes a cell-based assay to assess the ability of this compound to inhibit LH-induced ovulation in a model system.
-
Objective: To evaluate the in vitro efficacy of this compound in preventing the LH surge-induced rupture of ovarian follicles.
-
Materials:
-
Immature female rats or mice.
-
Pregnant Mare Serum Gonadotropin (PMSG) and human Chorionic Gonadotropin (hCG) as an LH analog.
-
This compound.
-
Ovarian follicle culture medium.
-
Microscope for observing follicular rupture.
-
-
Procedure:
-
Prime immature female rodents with PMSG to stimulate follicular development.
-
Isolate pre-ovulatory ovarian follicles and culture them individually or in groups.
-
Treat the cultured follicles with varying concentrations of this compound for a defined pre-incubation period.
-
Induce ovulation in vitro by adding hCG to the culture medium.
-
Continue the culture and monitor the follicles for signs of rupture (ovulation) over a set time course.
-
Quantify the percentage of ovulated follicles at each concentration of this compound.
-
Determine the EC₅₀ (effective concentration to inhibit ovulation in 50% of follicles).
-
3. Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general method for the sensitive and specific quantification of this compound in plasma samples.[11][12]
-
Objective: To accurately measure the concentration of this compound in plasma for pharmacokinetic studies.
-
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 analytical column.
-
This compound analytical standard and a suitable internal standard (IS), e.g., a deuterated analog.
-
Plasma samples.
-
Solvents for extraction (e.g., methyl-t-butyl ether or ethyl acetate) and mobile phase (e.g., acetonitrile, methanol, water with formic acid).
-
-
Procedure:
-
Sample Preparation:
-
Spike plasma samples with the internal standard.
-
Perform a liquid-liquid extraction to isolate this compound from the plasma matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other components on the C18 column using a suitable gradient elution.
-
Detect and quantify this compound and the IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the unknown plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Visualizations
Caption: Signaling pathway of this compound in ovulation inhibition.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. norelgestromin and ethinyl estradiol transdermal system [glowm.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. Progestin primed ovarian stimulation protocol: current status in assisted reproductive technology - Fertility Science and Research [fertilityscienceresearch.org]
- 8. Norelgestromin - Wikipedia [en.wikipedia.org]
- 9. Safety, efficacy and patient acceptability of the combined estrogen and progestin transdermal contraceptive patch: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.com [clinician.com]
- 11. daneshyari.com [daneshyari.com]
- 12. Determination of norelgestromin in rabbit plasma by LC-MS/MS and its application to the pharmacokinetic study of ORTHO EVRA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of syn-Norelgestromin in Studying Steroid Hormone Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syn-Norelgestromin, the biologically active metabolite of norgestimate, is a synthetic progestin widely used in hormonal contraceptives.[1][2] As an agonist of the progesterone receptor (PR), it serves as a valuable tool for investigating steroid hormone signaling pathways.[1][2] Its primary mechanism of action involves mimicking the effects of endogenous progesterone, leading to the inhibition of ovulation, thickening of cervical mucus, and alterations in the endometrium.[3][4][5] Beyond its contraceptive effects, this compound can be utilized in vitro and in vivo to elucidate the complex molecular mechanisms governed by progesterone, including both classical genomic and rapid non-genomic signaling cascades. These pathways are integral to various physiological processes, and their dysregulation is implicated in numerous pathologies, including cancer.[6][7][8]
Mechanism of Action
This compound exerts its biological effects primarily by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily of transcription factors.[5] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This is referred to as the classical or genomic signaling pathway .
In addition to this classical pathway, progestins like this compound can also initiate rapid, non-genomic signaling events. These are mediated by membrane-associated progesterone receptors (mPRs) and interactions with signaling molecules in the cytoplasm.[6][7] Activation of these pathways can lead to the rapid modulation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, influencing cellular processes like proliferation, differentiation, and apoptosis independently of gene transcription.[6][7][8]
Data Presentation: Receptor Binding Affinity
The binding affinity of this compound and its parent compound, norgestimate, to various steroid receptors is a critical parameter for interpreting experimental results. The following table summarizes the relative binding affinities (RBAs) of norgestimate and other progestins for the human progesterone and androgen receptors.
| Compound | Progesterone Receptor (RBA %) | Androgen Receptor (RBA %) |
| Progesterone | 100 | <0.1 |
| Norgestimate | 125 | 6 |
| Levonorgestrel | 166 | 30 |
| Norethindrone | 150 | 15 |
| Desogestrel | 133 | 14 |
| Gestodene | 238 | 36 |
Data adapted from published literature. RBA values are relative to progesterone (100%). Higher values indicate greater binding affinity.
Experimental Protocols
Progesterone Receptor Binding Assay (Competitive Radioligand Binding Assay)
This protocol determines the affinity of this compound for the progesterone receptor.
Materials:
-
HeLa or other suitable cells overexpressing human progesterone receptor
-
Cell lysis buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT, pH 7.4)
-
[³H]-Progesterone (radioligand)
-
Unlabeled this compound
-
Unlabeled progesterone (for positive control)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Culture HeLa cells overexpressing PR to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.
-
Homogenize the cells on ice and centrifuge at high speed to obtain the cytosolic fraction containing the progesterone receptors.
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a series of tubes, add a constant amount of cytosolic protein (e.g., 100-200 µg).
-
Add a constant concentration of [³H]-Progesterone (e.g., 1-5 nM).
-
Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
Include tubes with no competitor (total binding) and tubes with a high concentration of unlabeled progesterone (non-specific binding).
-
Incubate the mixture at 4°C for 16-18 hours.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the effect of this compound on the expression of progesterone target genes.
Materials:
-
Breast cancer cell line (e.g., T-47D or MCF-7)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., SGK1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed T-47D or MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for 24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Breast cancer cell line (e.g., T-47D or MCF-7)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle for 24, 48, and 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the concentration of this compound to determine the effect on cell proliferation.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Progesterone Pathway [gentarget.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 8. Progesterone regulates the proliferation of breast cancer cells – in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Ovulation Suppression with syn-Norelgestromin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norelgestromin, a synthetic progestin, is a key component in hormonal contraceptives.[1] Its primary mechanism of action involves the suppression of ovulation, a critical process for pregnancy prevention.[2] Progestins like norelgestromin exert their effects by modulating the hypothalamic-pituitary-ovarian (HPO) axis.[3] They suppress the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[1][3][4] This disruption of the natural hormonal cascade prevents follicular development, the mid-cycle LH surge, and the subsequent release of an oocyte.[2][4]
These application notes provide detailed protocols for assessing the efficacy of syn-Norelgestromin in suppressing ovulation, focusing on hormonal and ultrasonographic evaluation methods.
Mechanism of Action: HPO Axis Modulation
Synthetic progestins such as Norelgestromin provide negative feedback to the hypothalamus and pituitary gland, mimicking the effects of progesterone.[2] This feedback loop disrupts the pulsatile release of GnRH and blunts the mid-cycle surge of FSH and LH, which is essential for triggering ovulation.[4]
Experimental Design and Workflow
A robust clinical study design is essential for accurately assessing ovulation suppression. The typical workflow involves screening participants, establishing a baseline, administering treatment over one or more cycles, and conducting follow-up assessments.
Assessment Protocols
Hormonal Assessment
The primary method for confirming ovulation suppression is through the serial measurement of key reproductive hormones.
Table 1: Key Hormones in Ovulation Assessment
| Hormone | Primary Source | Function in Menstrual Cycle | Expected Level with Norelgestromin Suppression |
| Luteinizing Hormone (LH) | Pituitary Gland | A mid-cycle "surge" triggers ovulation.[5] | Surge is absent or blunted.[4] |
| Follicle-Stimulating Hormone (FSH) | Pituitary Gland | Stimulates ovarian follicle growth.[2] | Levels are suppressed, preventing follicular development.[3] |
| Estradiol (E2) | Ovarian Follicles | Rises as follicles mature; high levels trigger the LH surge.[6] | Levels remain low and do not show a pre-ovulatory peak.[7] |
| Progesterone (P4) | Corpus Luteum (post-ovulation) | Prepares the endometrium for implantation; a significant rise confirms ovulation.[6] | Levels remain low throughout the cycle, consistent with an anovulatory state. |
Protocol 1: Serum Hormone Analysis
-
Subject Preparation: Participants should be in a fasting state if required by the specific assay kits.
-
Sample Collection:
-
Collect blood samples via venipuncture into serum separator tubes.
-
Frequency: Samples should be collected every 1-3 days throughout the treatment cycle to accurately profile hormone levels and detect any potential peaks.
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquot the resulting serum into cryovials to avoid freeze-thaw cycles.
-
-
Sample Storage: Store serum aliquots at -80°C until analysis.
-
Hormone Analysis:
-
Analyze serum concentrations of LH, FSH, Estradiol, and Progesterone.
-
Recommended Methods: Use validated immunofluorometric assays (IFMA), radioimmunoassays (RIA), or enzyme-linked immunosorbent assays (ELISA) for quantification.[6]
-
Ensure inter- and intra-assay coefficients of variation are within acceptable limits (typically <15% and <10%, respectively).[6]
-
Transvaginal Ultrasound Assessment
Ultrasound is a powerful, non-invasive tool used to visualize and monitor the ovaries for follicular development and signs of ovulation.[8][9]
Protocol 2: Transvaginal Ultrasound for Follicular Monitoring
-
Equipment: A high-frequency (5-9 MHz) transvaginal ultrasound probe.
-
Subject Preparation: The participant should have an empty bladder for optimal visualization.
-
Procedure Schedule:
-
Imaging Protocol:
-
Systematically scan both ovaries in both sagittal and transverse planes.
-
Identify and count all antral follicles.
-
Measure the leading follicle(s) in three orthogonal dimensions (length, width, height) and calculate the mean diameter.[11]
-
Assess the endometrial thickness and pattern.
-
-
Documentation of Ovulation (or lack thereof):
-
Look for sonographic signs of ovulation, which include the sudden disappearance or collapse of a dominant follicle, irregular follicular margins, and the presence of free fluid in the pouch of Douglas.[11]
-
Successful ovulation suppression is indicated by the absence of a dominant follicle (typically >15-17 mm) and no subsequent signs of follicular rupture.[12]
-
Data Interpretation
The collective hormonal and ultrasound data are used to determine the ovulatory status of each cycle.
Table 2: Criteria for Determining Ovulation Status
| Parameter | Evidence of Ovulation | Evidence of Ovulation Suppression |
| Serum Progesterone | Peak level > 3 ng/mL (or 9.5 nmol/L) in the mid-luteal phase. | Levels consistently remain < 2 ng/mL throughout the cycle. |
| Serum LH | A clear, acute surge is detected mid-cycle.[13] | Absence of a mid-cycle LH surge. |
| Max Follicular Diameter | Growth of a dominant follicle to >17 mm.[12] | No follicle develops beyond 15 mm. |
| Follicular Rupture | Ultrasound evidence of follicle collapse or disappearance.[11] | Dominant follicle (if any) persists or becomes atretic without rupture. |
Conclusion: A comprehensive assessment of ovulation suppression by this compound requires a multi-faceted approach. The combination of detailed hormonal profiling and serial transvaginal ultrasonography provides a robust and reliable determination of anovulation. The protocols outlined above serve as a standardized framework for researchers and drug developers to evaluate the efficacy of progestin-based contraceptive agents.
References
- 1. What is the mechanism of Norelgestromin? [synapse.patsnap.com]
- 2. gynraleigh.com [gynraleigh.com]
- 3. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. fda.gov [fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Impact of Suppressing Estradiol During Ovarian Stimulation on the Unsupported Luteal Phase: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fetomat.com [fetomat.com]
- 10. m.youtube.com [m.youtube.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Use of ultrasound in monitoring ovulation induction with human pituitary gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ro.co [ro.co]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of syn-Norelgestromin
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of syn-Norelgestromin (also known as (E)-Norelgestromin). The method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this active pharmaceutical ingredient (API). The protocol described herein provides a reliable approach for the separation and quantification of this compound, which is critical for quality control, stability studies, and pharmacokinetic assessments.
Introduction
Norelgestromin is the active progestin used in hormonal contraceptives. It exists as two geometric isomers, the syn (E) and anti (Z) forms. The syn-isomer is the pharmacologically active component. Therefore, a specific and accurate analytical method to quantify this compound is essential for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of structurally similar compounds, making it the ideal choice for this application. This document provides a detailed protocol for an HPLC method capable of resolving this compound from its isomer and other potential impurities.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Triethylamine (TEA) (ACS grade)
-
Phosphoric acid (ACS grade)
Instrumentation
-
Agilent 1260 Infinity II LC System or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (containing 0.1% v/v Triethylamine, pH adjusted to 6.6 with phosphoric acid) in a ratio of 35:65 (v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Run Time | 10 minutes[1] |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
To prepare 1 L of the mobile phase, mix 350 mL of acetonitrile with 650 mL of HPLC grade water. Add 1 mL of triethylamine to the mixture and adjust the pH to 6.6 using diluted phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
2.4.2. Standard Solution Preparation
Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
2.4.3. Sample Preparation
The preparation of sample solutions will depend on the matrix. For a drug product, a representative portion of the finely ground tablets or the contents of a transdermal patch should be extracted with a known volume of methanol. The extract should then be filtered through a 0.45 µm syringe filter and diluted with the mobile phase to fall within the calibration range.
Data Presentation
The quantitative performance of this HPLC method was evaluated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1517.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision of the Method
| Parameter | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| Retention Time | 0.15% | 0.25% |
| Peak Area | 0.83%[1] | 1.62%[1] |
Table 3: Accuracy (Spike and Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0% |
| 50 | 50.4 | 100.8% |
| 80 | 79.5 | 99.4% |
| Average Recovery | 99.7% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method presented in this application note is demonstrated to be a reliable and robust technique for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry. The clear separation of the syn-isomer from potential impurities ensures the specificity of the analysis. This protocol provides a solid foundation for laboratories involved in the development and manufacturing of Norelgestromin-containing products.
References
Application Notes and Protocols for Immunoassay-Based Detection of syn-Norelgestromin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norelgestromin is the active progestin component used in transdermal contraceptive patches.[1][2] It is the primary active metabolite of norgestimate, which is found in some oral contraceptives.[3] As a synthetic progestin, it plays a crucial role in hormonal contraception by preventing ovulation.[4][5] The mechanism of action involves the suppression of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn prevents follicular development and ovulation.[3][4][6] Additionally, norelgestromin increases the viscosity of cervical mucus, hindering sperm penetration, and alters the endometrium to reduce the likelihood of implantation.[1][4][5] Given its significance in pharmaceutical formulations, sensitive and specific methods for its detection and quantification are essential for quality control, pharmacokinetic studies, and clinical monitoring.
This document provides detailed protocols and application notes for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of syn-Norelgestromin. While specific commercial kits for this compound are not widely documented in the public domain, the principles outlined here are based on established immunoassay formats for other small steroid hormones.[7][8][9]
Signaling Pathway of Norelgestromin in Contraception
The contraceptive effect of norelgestromin is primarily mediated through its interaction with the hypothalamic-pituitary-ovarian (HPO) axis. By mimicking progesterone, norelgestromin exerts negative feedback on the hypothalamus and pituitary gland.
Caption: Norelgestromin's negative feedback on the HPO axis.
Competitive ELISA Protocol for this compound
This protocol describes a competitive ELISA for the quantification of this compound in a sample. The assay is based on the competition between free this compound in the sample and a fixed amount of labeled this compound for binding to a limited amount of anti-Norelgestromin antibody coated on a microplate.
Experimental Workflow
Caption: Workflow for the this compound competitive ELISA.
Materials and Reagents
-
Anti-Norelgestromin Antibody Coated Microplate (96-well): Specific monoclonal or polyclonal antibodies against Norelgestromin.
-
This compound Standard: High-purity this compound.
-
HRP-conjugated this compound: Norelgestromin conjugated to horseradish peroxidase.
-
Standard Diluent: Buffered solution for diluting standards.
-
Assay Buffer: Phosphate buffered saline (PBS) with a protein stabilizer.
-
Wash Buffer (20x Concentrate): Concentrated PBS with a non-ionic detergent.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: 2N Sulfuric Acid.
-
Sample Diluent: Buffer for diluting experimental samples.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and pipette tips.
-
Deionized or distilled water.
Assay Procedure
-
Reagent Preparation:
-
Prepare 1x Wash Buffer by diluting the 20x concentrate with deionized water.
-
Prepare a serial dilution of the this compound Standard in the Standard Diluent to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
-
Assay Protocol:
-
Allow all reagents to reach room temperature before use.
-
Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated this compound to each well.
-
Seal the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process three times.
-
After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining liquid.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
-
Data and Analysis
The concentration of this compound in the samples is inversely proportional to the absorbance measured. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the unknown samples is then determined by interpolating from this standard curve.
Illustrative Quantitative Data
The following table represents example data that could be obtained from a competitive ELISA for this compound.
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B0 |
| 0 (B0) | 1.852 | 1.868 | 1.860 | 100.0 |
| 0.1 | 1.623 | 1.641 | 1.632 | 87.7 |
| 0.5 | 1.215 | 1.225 | 1.220 | 65.6 |
| 1 | 0.899 | 0.911 | 0.905 | 48.7 |
| 5 | 0.453 | 0.447 | 0.450 | 24.2 |
| 10 | 0.251 | 0.259 | 0.255 | 13.7 |
| 50 | 0.102 | 0.098 | 0.100 | 5.4 |
| Sample 1 | 0.754 | 0.762 | 0.758 | - |
| Sample 2 | 1.350 | 1.360 | 1.355 | - |
Note: This data is for illustrative purposes only.
Calculation of Results
-
Calculate the mean absorbance for each set of replicate standards and samples.
-
Calculate the percentage of binding (%B/B0) for each standard: (%B/B0) = (Mean Absorbance of Standard / Mean Absorbance of 0 ng/mL Standard) x 100
-
Plot the %B/B0 for each standard concentration on a semi-log graph to generate the standard curve.
-
Determine the concentration of this compound in the samples by finding their corresponding %B/B0 on the standard curve.
Based on the illustrative data:
-
Sample 1: Mean Absorbance = 0.758. %B/B0 = (0.758 / 1.860) x 100 = 40.8%. The concentration from the standard curve would be approximately 2.5 ng/mL.
-
Sample 2: Mean Absorbance = 1.355. %B/B0 = (1.355 / 1.860) x 100 = 72.8%. The concentration from the standard curve would be approximately 0.3 ng/mL.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the soaking time during washes. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive HRP-conjugate | Use a fresh vial of HRP-conjugate. |
| Insufficient incubation time | Ensure incubation times are as per the protocol. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Inconsistent pipetting | Use calibrated pipettes and consistent technique. | |
| High CV% | Inadequate mixing | Ensure thorough mixing of reagents and samples. |
| Plate not washed properly | Ensure all wells are washed uniformly. |
References
- 1. Norelgestromin | C21H29NO2 | CID 62930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Norelgestromin? [synapse.patsnap.com]
- 5. What is Norelgestromin used for? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Progestational Activity of syn-Norelgestromin
For Researchers, Scientists, and Drug Development Professionals
Introduction
syn-Norelgestromin, the biologically active form of norgestimate, is a third-generation progestin.[1][2] Progestins are synthetic compounds that mimic the effects of endogenous progesterone by binding to and activating the progesterone receptor (PR).[3] This activation leads to a cascade of cellular events that ultimately regulate gene expression. The progestational activity of compounds like this compound is crucial for their therapeutic effects.
This document provides detailed protocols for cell-based assays to quantify the progestational activity of this compound. The described methods include a reporter gene assay for measuring progesterone receptor transactivation, a cell proliferation assay, and a Western blot analysis for assessing progesterone receptor protein levels.
Progesterone Receptor Signaling Pathway
Progesterone, and its synthetic analogs like this compound, exert their effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily. The signaling cascade can be broadly divided into genomic and non-genomic pathways.
Genomic Pathway:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor (PR-A or PR-B isoforms) located in the cytoplasm or nucleus.[4]
-
Conformational Change and Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes.
-
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.
-
DNA Binding: The dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors, leading to the modulation of gene transcription. This results in the synthesis of new proteins that mediate the physiological effects of progesterone.
Non-Genomic Pathway:
Rapid, non-genomic effects of progestins have also been described, which are initiated at the cell membrane and involve the activation of intracellular signaling cascades, such as Src/Ras/Raf/MAPK.[5] These rapid signals can influence cellular processes and can also cross-talk with the genomic signaling pathway.[5]
Figure 1: Progesterone Receptor Signaling Pathway.
Data Presentation
The progestational activity of this compound and other progestins can be quantified and compared using various in vitro assays. The following tables summarize key parameters such as receptor binding affinity (IC50) and transcriptional activation potency (EC50). Please note that direct quantitative data for this compound is limited in publicly available literature; therefore, data for its parent compound, norgestimate, and other relevant progestins are provided for comparison.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| Progesterone | Rabbit Uterus | - | 100 |
| Norgestimate | Rabbit Uterus | Similar to Progesterone | ~100 |
| This compound (17-deacetylnorgestimate) | Rabbit Uterus | Similar to Progesterone | ~100 |
| Levonorgestrel | Rabbit Uterus | - | ~500 |
| 3-keto-desogestrel | Rabbit Uterus | - | ~900 |
Data compiled from studies on norgestimate and its metabolites.[6] RBA is relative to progesterone.
Table 2: Progesterone Receptor Transcriptional Activation in a Reporter Gene Assay
| Compound | Cell Line | Reporter System | EC50 (nM) |
| Progesterone | T47D | MMTV-luciferase | ~0.1 |
| Norgestimate | T47D | MMTV-luciferase | Data not available |
| This compound | T47D | MMTV-luciferase | Data not available |
| R5020 (Promegestone) | T47D | PRE-luciferase | ~0.01 - 0.1 |
| Levonorgestrel | Yeast-based | PRE-lacZ | ~0.1 |
EC50 values can vary depending on the specific cell line, reporter construct, and experimental conditions.[7]
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to determine the progestational activity of this compound.
Experimental Workflow Overview
Figure 2: General Experimental Workflow.
Progesterone Receptor Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of this compound to activate the progesterone receptor, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
T47D human breast cancer cells (or other PR-positive cell line)[8]
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics
-
Phenol red-free medium with charcoal-stripped FBS
-
Progesterone-responsive luciferase reporter plasmid (e.g., containing MMTV or PRE promoter)
-
Transfection reagent
-
This compound
-
Progesterone (positive control)
-
Luciferase assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture T47D cells in standard medium.
-
One day before transfection, seed cells into 96-well plates at an appropriate density.
-
Transfect cells with the progesterone-responsive luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
-
Hormone Deprivation:
-
After 24 hours of transfection, replace the medium with phenol red-free medium containing charcoal-stripped FBS to remove any hormonal influence.
-
Incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and progesterone in the hormone-depleted medium.
-
Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curve and calculate the EC50 value for this compound and progesterone.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of progesterone-sensitive cells.
Materials:
-
Cell culture medium
-
Phenol red-free medium with charcoal-stripped FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed T47D or Ishikawa cells in a 96-well plate at a density of 5,000-10,000 cells/well in standard medium.
-
Allow cells to attach overnight.
-
-
Hormone Deprivation and Treatment:
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the EC50 or IC50 value.
-
Western Blot Analysis of Progesterone Receptor
This protocol is for assessing the levels of progesterone receptor A (PR-A) and B (PR-B) isoforms in response to this compound treatment. Progestin treatment is known to downregulate PR levels.[12]
Materials:
-
T47D or Ishikawa cells
-
Cell culture medium
-
Phenol red-free medium with charcoal-stripped FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against progesterone receptor (recognizing both PR-A and PR-B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the previous protocols, typically in 6-well plates.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-progesterone receptor antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of PR-A and PR-B in response to this compound treatment. Normalize to a loading control like β-actin or GAPDH.
-
Conclusion
The assays described in these application notes provide a robust framework for characterizing the progestational activity of this compound. By employing a combination of reporter gene assays, cell proliferation studies, and protein analysis, researchers can obtain a comprehensive profile of the compound's potency and efficacy as a progesterone receptor agonist. These methods are essential for the preclinical evaluation and development of progestin-based therapeutics.
References
- 1. Norelgestromin - Wikipedia [en.wikipedia.org]
- 2. A review of transdermal hormonal contraception : focus on the ethinylestradiol/norelgestromin contraceptive patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcpjournal.org [jcpjournal.org]
- 10. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in an endometrial adenocarcinoma cell line (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: syn-Norelgestromin Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of syn-Norelgestromin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route to Norelgestromin involves the oximation of Levonorgestrel. This is typically achieved by reacting Levonorgestrel with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base. The reaction results in a mixture of the (E) and (Z) isomers of Norelgestromin.
Q2: What are the critical factors influencing the E/Z isomer ratio during synthesis?
A2: The ratio of E/Z isomers of Norelgestromin can be influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the base used. For instance, different solvent systems and temperature profiles can favor the formation of one isomer over the other.[1][2]
Q3: What are the common impurities encountered during this compound synthesis?
A3: Besides the undesired stereoisomer, a common impurity that may be present is unreacted Levonorgestrel. Another potential impurity is norgestimate, which can be avoided by ensuring appropriate reaction conditions.[1] It is also crucial to monitor for potential degradation products.
Q4: Which analytical techniques are recommended for monitoring the synthesis and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the isomeric purity and quantifying related substances.[1] Thin Layer Chromatography (TLC) is a useful technique for monitoring the progress of the reaction in real-time.[3] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet (UV) spectroscopy can be employed.[2]
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient stirring. | Monitor the reaction progress using TLC until the starting material (Levonorgestrel) is consumed.[3] Optimize the reaction temperature; some protocols suggest temperatures between 10°C and the reflux temperature of the solvent.[1] Ensure adequate agitation of the reaction mixture. |
| Undesirable E/Z Isomer Ratio | Incorrect solvent system or temperature. | The E/Z ratio can be influenced by the reaction solvent. Experiment with different solvents such as methanol or acetonitrile/pyridine mixtures.[1][3] Adjust the reaction temperature as it can affect the thermodynamic versus kinetic control of the isomerization. |
| Presence of Norgestimate Impurity | Side reaction during synthesis. | A specific process describes obtaining norelgestromin that does not contain norgestimate as an impurity, suggesting that careful control of reaction conditions is key.[1] |
Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of E/Z Isomers by Column Chromatography | Inappropriate solvent system (eluent); Overloading of the column. | Screen different mixtures of apolar and polar solvents as eluents, such as hexanes/acetone or toluene/ethyl acetate.[4] Reduce the amount of crude product loaded onto the column. |
| Product Fails to Crystallize or Oiling Out During Recrystallization | Incorrect solvent choice; Solution is too concentrated or too dilute; Presence of impurities. | Test a range of solvents for recrystallization, including isopropanol, methanol, ethanol, and acetonitrile.[4] Optimize the concentration of the solution. If the product oils out, try adding a small amount of a non-polar solvent or scratching the inside of the flask. The presence of significant impurities can inhibit crystallization; consider an additional purification step like a silica gel plug before recrystallization. |
| Low Recovery After Purification | Product loss during transfers; Multiple purification steps. | Minimize the number of transfers. Optimize each purification step to maximize recovery. For example, after filtering the less soluble E-isomer from dichloromethane, the mother liquor can be concentrated to recover a mixture enriched in the Z-isomer.[2] |
Experimental Protocols
Synthesis of this compound (E/Z Mixture)
-
In a suitable reactor, charge acetonitrile and pyridine.
-
Add Levonorgestrel and hydroxylamine hydrochloride to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the Levonorgestrel spot disappears.[3]
-
Once the reaction is complete, transfer the mixture to a separate reactor containing water, hydrochloric acid, and methylene chloride.
-
Stir the resulting mixture for approximately 20 minutes.[3]
-
Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude Norelgestromin as a mixture of E and Z isomers.
Purification of Norelgestromin Isomers
1. Separation of the (E)-Isomer by Precipitation:
-
Dissolve the crude isomeric mixture in dichloromethane and stir for about 30 minutes.[2]
-
The (3E)-oxime isomer is less soluble and will precipitate out of the solution.[2][4]
-
Filter the suspension to isolate the insoluble (3E)-oxime isomer.[2][4]
-
The obtained E-isomer can be further purified by recrystallization.[4]
2. Purification of the (Z)-Isomer by Column Chromatography:
-
The filtrate from the previous step, which is enriched in the Z-isomer, can be concentrated.[2]
-
Purify the concentrated filtrate using column chromatography with silica gel as the stationary phase.[4]
-
Use a suitable eluent system, such as a mixture of apolar and polar solvents (e.g., hexanes-acetone), to separate the Z-norelgestromin.[4]
-
The Z-isomer can be further purified by recrystallization from a suitable solvent.[4]
Visualizations
Caption: General workflow for the synthesis of crude this compound.
Caption: Purification workflow for separating E and Z isomers of Norelgestromin.
References
- 1. US20080096855A1 - Process for obtaining norelgestromin in different relations of isomers E and Z - Google Patents [patents.google.com]
- 2. US7576226B2 - Process of making isomers of norelgestromin and methods using the same - Google Patents [patents.google.com]
- 3. US20070149812A1 - Process for the preparation of norelgestromin - Google Patents [patents.google.com]
- 4. US20090312299A1 - Isolated Isomers of Norelgestromin and Methods of Making and Using the Same - Google Patents [patents.google.com]
Technical Support Center: Optimizing E/Z Isomer Yield in syn-Norelgestromin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of syn-Norelgestromin, with a specific focus on optimizing the yield of E/Z isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for introducing the oxime group in Norelgestromin synthesis?
The formation of the oxime group at the C3 position of the steroid backbone is achieved through an oximation reaction, not a Wittig reaction. This reaction involves the condensation of the ketone group of the precursor, d-norgestrel (levonorgestrel), with an oximation reagent, typically hydroxylamine or one of its salts.
Q2: What are the typical E/Z isomer ratios obtained in Norelgestromin synthesis?
Standard synthesis procedures often result in a mixture of E and Z isomers. The reported ratios can vary, but commonly range from approximately 60:40 to 50:50 (E:Z).[1] However, specific reaction conditions can be employed to significantly alter this ratio.
Q3: Is it possible to selectively synthesize or enrich one isomer?
Yes, it is possible to enrich the reaction mixture with either the E or Z isomer. This can be achieved by carefully controlling the reaction conditions, such as the choice of reagents, solvent, and reaction time.[1] Post-synthesis purification methods like crystallization and column chromatography can also be used to isolate the desired isomer.[1]
Q4: What is the significance of controlling the E/Z isomer ratio?
While both isomers may exhibit therapeutic activity, regulatory bodies often require a specific and consistent E/Z isomer ratio for drug substances.[2] For instance, the FDA has been noted to accept an E/Z isomer relation between 1.3 and 1.5 for Norelgestromin.[2] Therefore, controlling the isomeric ratio is a critical aspect of process development and quality control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Undesirable E/Z isomer ratio (e.g., close to 50:50) | - Suboptimal oximation reagent. - Inappropriate solvent. - Insufficient reaction time for equilibration. | - Use a pre-prepared hydroxylammonium acetate solution or a mixture of hydroxylammonium hydrochloride and sodium acetate in acetic acid.[1] - Employ glacial acetic acid or 85% aqueous acetic acid as the solvent.[1] - Increase the reaction time to 24-72 hours to favor the formation of the thermodynamically more stable E-isomer.[1] |
| Low overall yield of Norelgestromin | - Incomplete reaction. - Product loss during workup. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction mixture is poured into a sufficient volume of water to precipitate the product completely.[1] - Carefully wash the precipitated product with water, followed by a dilute ammonium hydroxide solution, and then water again until neutral.[1] |
| Difficulty in separating the E and Z isomers | - Similar crystallinities of the isomers in the obtained mixture. | - Stirring the isomeric mixture in dichloromethane can selectively precipitate the E-isomer, which is less soluble.[1] - For separating the Z-isomer, column chromatography using silica gel and a mixture of apolar-polar solvents as the eluent can be effective.[1] |
| Inconsistent E/Z ratios between batches | - Variation in reaction temperature. - Inconsistent quality of reagents. - Minor variations in workup procedures. | - Maintain a consistent reaction temperature, allowing it to rise to a controlled temperature (e.g., around 45°C).[1] - Use reagents of consistent quality and purity. - Standardize all steps of the workup and isolation procedure. |
Experimental Protocols
Protocol 1: Oximation to achieve a high E-isomer ratio (approx. 94:6 E/Z)
This protocol is designed to favor the formation of the E-isomer of Norelgestromin.
-
Reagent Preparation: Suspend hydroxylammonium hydrochloride (1.2 to 5 molar equivalents relative to d-norgestrel) and sodium acetate (not more than one equivalent relative to hydroxylammonium hydrochloride) in glacial acetic acid.
-
Reaction Initiation: Stir the suspension vigorously at room temperature for 30 minutes. The precipitated sodium chloride can be filtered off, but it is not strictly necessary as it will dissolve during workup.[1]
-
Addition of Starting Material: Add d-norgestrel to the filtrate under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture for 24 to 72 hours. The temperature can be allowed to rise to about 45°C.[1] Monitor the reaction for the consumption of the starting material by TLC.
-
Workup and Isolation: Upon completion, pour the reaction mixture into water. The precipitated Norelgestromin is then filtered, washed successively with water, 5% aqueous ammonium hydroxide solution, and finally with water until the filtrate is neutral. The product is then dried.[1]
Protocol 2: Isolation of the E-isomer by Crystallization
This protocol describes the separation of the E-isomer from an E/Z mixture.
-
Dissolution/Suspension: Take the E/Z mixture of Norelgestromin and stir it in dichloromethane. The volume of dichloromethane can be varied (e.g., 18 to 22-fold volume relative to the weight of the mixture).[1]
-
Precipitation: The E-isomer, being less soluble in dichloromethane, will precipitate out of the solution.
-
Isolation: Filter the suspension to isolate the solid E-isomer.
-
Purification: The obtained E-isomer can be further purified by recrystallization from a suitable solvent.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on E/Z Isomer Ratio of Norelgestromin
| Oximation Reagent | Solvent | Reaction Time | Temperature | Resulting E/Z Ratio | Reference |
| Hydroxylammonium hydrochloride / Sodium acetate | Glacial Acetic Acid | ~2 hours | Allowed to rise to 45°C | ~60:40 to 50:50 | [1] |
| Hydroxylammonium hydrochloride / Sodium acetate | Glacial Acetic Acid or 85% Aqueous Acetic Acid | 24 - 72 hours | Not specified | ~94:6 | [1] |
| Hydroxylamine hydrochloride / Sodium acetate | Methanol | 30 - 40 minutes | Reflux | 1.6 (approx. 62:38) | [2] |
| Hydroxylamine hydrochloride / Sodium acetate with subsequent acid addition | Methanol | Not specified | Not specified | 1.3 to 1.6 (approx. 57:43 to 62:38) | [2] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Key factors influencing the E/Z isomer ratio.
Caption: Troubleshooting workflow for optimizing the E/Z isomer ratio.
References
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry Analysis of syn-Norelgestromin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of syn-Norelgestromin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In the analysis of this compound from biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[3][4]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The "post-extraction spike" method is a widely accepted quantitative approach to evaluate matrix effects.[3] This involves comparing the peak response of this compound in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[1]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective strategies for reducing matrix effects by separating this compound from interfering matrix components.[5][6]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. For norelgestromin analysis in rabbit plasma, a liquid-liquid extraction has been successfully applied.[5][7]
-
Solid-Phase Extraction (SPE): SPE offers more selective extraction by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This is particularly useful for complex matrices and has been used for the analysis of 17-desacetyl norgestimate (norelgestromin) in human plasma.[6] For steroid isomers, SPE is effective in removing many matrix interferences.[8]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the chromatographic separation is a critical step. By achieving baseline separation of this compound from co-eluting matrix components, the impact of matrix effects can be significantly reduced. This can be accomplished by adjusting the mobile phase composition, gradient profile, and choice of chromatographic column. For instance, biphenyl bonded phase columns have shown unique selectivity for separating steroid isomers.[8]
Q5: How can the use of an internal standard help in overcoming matrix effects?
A5: A suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is crucial for compensating for matrix effects.[3] An SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column.[9] |
| Inappropriate injection solvent. | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[9] | |
| High Background Noise or Unidentified Peaks | Contamination of the LC-MS system. | - Clean the ion source. - Flush the LC system with high-purity solvents.[10][11] |
| Impure mobile phase additives. | - Use LC-MS grade solvents and additives. Prepare fresh mobile phases regularly.[10] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | - Ensure the mobile phase is properly mixed and degassed. - Check the pump for leaks and ensure it is delivering a consistent flow rate.[11] |
| Column temperature variations. | - Use a column oven to maintain a stable temperature.[11] | |
| Low Signal Intensity or No Peak Detected | Significant ion suppression due to matrix effects. | - Optimize the sample preparation method (e.g., switch from protein precipitation to LLE or SPE).[3] - Improve chromatographic separation to resolve the analyte from interfering matrix components. |
| Suboptimal MS source parameters. | - Tune the mass spectrometer for this compound to ensure optimal ionization and fragmentation.[12] | |
| Poor Reproducibility of Results | Inconsistent sample preparation. | - Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Variable matrix effects between different sample lots. | - Evaluate matrix effects across multiple sources of blank matrix to assess inter-subject variability.[4] | |
| Difficulty in Separating syn- and anti-Norelgestromin Isomers | Insufficient chromatographic resolution. | - Optimize the analytical column and mobile phase. Biphenyl or other phenyl-based columns can offer better selectivity for steroid isomers.[8] - Adjust the gradient elution profile to enhance separation. |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for Norelgestromin in Plasma
This protocol is adapted from a method for the determination of norelgestromin in rabbit plasma.[5][7]
-
To 200 µL of plasma in a clean tube, add the internal standard solution.
-
Add 1.6 mL of the designated organic extraction solvent.
-
Vortex the mixture for a specified time (e.g., 2 minutes) to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) for Steroid Isomers in Plasma
This protocol is a general approach for the extraction of steroid isomers and can be adapted for this compound.[8]
-
Pre-treat 400 µL of plasma by mixing it 1:1 with a 2% zinc sulfate solution to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase sorbent) with methanol, followed by equilibration with water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elute the analyte of interest (this compound) with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of norelgestromin in rabbit plasma by LC-MS/MS and its application to the pharmacokinetic study of ORTHO EVRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Improving the sensitivity of syn-Norelgestromin immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of syn-norelgestromin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor sensitivity in a this compound immunoassay?
A1: The most frequent causes of poor sensitivity are suboptimal antibody concentration, insufficient incubation times, and high background signal. Since this compound is a small molecule (hapten), the immunoassay is typically in a competitive format. In this format, the concentration of the specific antibody is a critical factor influencing sensitivity.[1]
Q2: How can I reduce high background noise in my assay?
A2: High background is often due to non-specific binding of assay components. To mitigate this, ensure thorough washing between steps, use an effective blocking buffer (e.g., 1-5% BSA in PBS), and consider adding a detergent like Tween-20 (0.05%) to your wash buffer.[2] Optimizing the concentration of the enzyme-conjugated secondary antibody is also crucial, as excessively high concentrations can lead to non-specific binding.
Q3: My standard curve is poor or inconsistent. What should I do?
A3: An inadequate standard curve can result from several factors. Firstly, verify the preparation of your standards, ensuring accurate serial dilutions. Use fresh standards for each assay, as repeated freeze-thaw cycles can degrade the analyte. Also, confirm that the antibodies and other reagents have not expired and have been stored correctly.
Q4: What are the likely cross-reactants in a this compound immunoassay?
A4: Cross-reactivity is a significant concern in steroid immunoassays due to the structural similarity between different steroid molecules.[3][4][5][6] For this compound, potential cross-reactants include its parent compound, norgestimate, and its metabolite, levonorgestrel.[7] Other structurally related synthetic progestins and endogenous steroids could also interfere. It is essential to test for cross-reactivity with relevant compounds that may be present in your samples.
Q5: Can sample matrix components affect my assay results?
A5: Yes, components in the sample matrix (e.g., serum, plasma) can interfere with the assay.[3] This can be due to the presence of endogenous antibodies (like heterophile antibodies) or other binding proteins. To minimize matrix effects, consider a sample extraction step using an organic solvent or use a specialized assay diluent designed to reduce interference.[3][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inactive enzyme or substrate. | Use fresh substrate and ensure the enzyme conjugate has been stored correctly. |
| Insufficient antibody concentration. | Optimize the concentration of the primary and/or secondary antibody through titration. | |
| Incorrect assay buffer pH. | Verify the pH of all buffers and adjust as necessary. | |
| Short incubation times. | Increase incubation times for antibody-antigen binding steps (e.g., overnight at 4°C).[9][10] | |
| High Background | Excessive antibody concentration. | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., commercial blocking buffers). | |
| Insufficient washing. | Increase the number of wash steps and the volume of wash buffer. | |
| Contaminated reagents. | Use fresh, sterile reagents. | |
| Poor Precision (High CV%) | Pipetting errors. | Calibrate pipettes and use fresh tips for each sample and reagent. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the plate during incubations. | |
| Edge effects on the plate. | Avoid using the outer wells of the microplate, or ensure the plate is sealed properly during incubations to prevent evaporation. | |
| Improper mixing of reagents. | Gently mix all reagents before use. |
Experimental Protocols
High-Sensitivity Competitive ELISA for this compound
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. Optimization of concentrations and incubation times is recommended for specific antibodies and sample types.
1. Plate Coating:
-
Dilute the anti-norelgestromin antibody to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[9]
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
2. Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
3. Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.[10]
-
Cover the plate and incubate for at least 1-2 hours at room temperature.
4. Competitive Reaction:
-
Prepare serial dilutions of this compound standards and your samples in an appropriate assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of a fixed concentration of enzyme-labeled norelgestromin (the competitor) for 1-2 hours at room temperature.
-
After blocking, wash the antibody-coated plate as described in step 2.
-
Transfer 100 µL of the pre-incubated standard/sample and competitor mixture to the corresponding wells of the antibody-coated plate.
-
Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
5. Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
6. Reading:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution. The signal will be inversely proportional to the concentration of this compound in the sample.
Data Presentation
Table 1: Typical Reagent Concentrations for Competitive ELISA Optimization
| Reagent | Starting Concentration Range | Notes |
| Coating Antibody | 0.5 - 10 µg/mL | Titration is crucial to determine the optimal concentration for desired sensitivity. |
| Blocking Buffer | 1 - 5% BSA in PBS | Other blocking agents like non-fat dry milk can also be tested. |
| Enzyme-labeled Competitor | Titrate for optimal signal | The concentration should be chosen to give a signal in the mid-range of the detector's linear range in the absence of free analyte. |
| Sample Dilution | Varies by sample type | Dilute samples to fall within the linear range of the standard curve. |
Table 2: Example Incubation Parameters
| Step | Time | Temperature |
| Coating | Overnight | 4°C |
| Blocking | 1 - 2 hours | Room Temperature |
| Competitive Reaction | 2 hours or Overnight | Room Temperature or 4°C |
| Substrate Incubation | 15 - 30 minutes | Room Temperature (in the dark) |
Visualizations
Caption: Workflow for a competitive this compound ELISA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norelgestromin - Wikipedia [en.wikipedia.org]
- 8. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Stability testing of syn-Norelgestromin in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of syn-Norelgestromin in various solvents and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a stability study for this compound?
A1: The primary objectives are to:
-
Determine the intrinsic stability of the this compound molecule.
-
Identify potential degradation products and establish degradation pathways.[1][2][3]
-
Develop and validate a stability-indicating analytical method, typically HPLC, that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[1][4]
-
Inform decisions on formulation development, selection of packaging materials, and determination of storage conditions and shelf-life.[3][5]
Q2: In which solvents is this compound soluble for the preparation of stock and working solutions?
A2: Based on available data, the solubility of Norelgestromin is as follows:
-
Soluble: Methanol, Acetone, Acetic Acid
-
Slightly Soluble: Dichloromethane
-
Insoluble: Water
For HPLC analysis, methanol or a mixture of acetonitrile and water is commonly used as the mobile phase, and samples are often dissolved in the mobile phase to ensure compatibility and good peak shape.
Q3: What are the recommended stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies should aim for a 5-20% degradation of the API to ensure that the analytical method is genuinely stability-indicating.[5] Recommended conditions based on ICH guidelines include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating up to 60°C if no degradation is observed.[3][5]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating up to 60°C if necessary.[3][5]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: Heating the solid drug substance at temperatures 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[1][3]
-
Photostability: Exposing the drug substance to a combination of UV and visible light, with a minimum of 1.2 million lux hours and 200 watt-hours/m².[3][5]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column contamination or degradation.- Inappropriate mobile phase pH. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Consider a different column chemistry. |
| Peak Fronting | - Sample overload.- Sample solvent stronger than the mobile phase. | - Reduce the concentration of the sample.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Clogged column inlet frit.- Void in the column packing.- Sample solvent incompatibility with the mobile phase. | - Reverse flush the column (if permissible by the manufacturer).- Replace the column frit or the entire column.- Ensure the sample is fully dissolved in a compatible solvent. |
| Broad Peaks | - Column degradation.- High mobile phase viscosity.- Sample diffusion in the system. | - Replace the analytical column.- Optimize the mobile phase composition to reduce viscosity.- Minimize tubing length and diameter. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from previous injections. | - Use fresh, high-purity HPLC-grade solvents.- Implement a needle wash step between injections.- Run a blank gradient to identify the source of contamination. |
Experimental Stability Study Issues
| Issue | Potential Causes | Troubleshooting Steps |
| No Degradation Observed Under Stress Conditions | - Stress conditions are too mild.- this compound is highly stable under the applied conditions. | - Increase the concentration of the stressor (acid, base, oxidant).- Increase the temperature or duration of the stress test.- Ensure proper contact between the drug and the stress agent. |
| Excessive Degradation (>20%) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the temperature or shorten the duration of the stress test.- Neutralize the reaction at appropriate time points. |
| Poor Reproducibility of Results | - Inconsistent sample preparation.- Fluctuations in temperature or other environmental factors.- Variability in the analytical method. | - Ensure accurate and consistent weighing and dilution of samples.- Use a calibrated and temperature-controlled incubator or water bath.- Verify the robustness of the HPLC method. |
| Precipitation of this compound During Study | - Poor solubility of the API in the chosen solvent/stress medium.- Change in pH leading to decreased solubility. | - Select a solvent with higher solubility for this compound.- Use a co-solvent if necessary, ensuring it doesn't interfere with the degradation pathway.[3] |
Experimental Protocols & Data Presentation
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation products.
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound powder in a controlled temperature oven at 70°C for 7 days. At specified time points, withdraw a sample, dissolve in methanol, and dilute with mobile phase.
-
Photolytic Degradation: Expose the stock solution and solid API to photostability chamber conditions as per ICH Q1B guidelines. Analyze at appropriate time points.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.
Data Presentation
Table 1: Stability of this compound in Different Solvents at Various Temperatures (Illustrative Data)
| Solvent | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| Methanol | 25 | 24 | 99.5 |
| Methanol | 40 | 24 | 98.2 |
| Methanol | 60 | 24 | 95.8 |
| Acetonitrile | 25 | 24 | 99.8 |
| Acetonitrile | 40 | 24 | 99.1 |
| Acetonitrile | 60 | 24 | 97.5 |
Table 2: Forced Degradation of this compound Under Stress Conditions (Illustrative Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (% Peak Area) |
| 1 M HCl at 60°C | 24 | 85.2 | 5.1 (RRT 0.85) |
| 1 M NaOH at 60°C | 24 | 78.9 | 8.3 (RRT 0.92) |
| 30% H₂O₂ at 25°C | 24 | 89.7 | 4.5 (RRT 1.15) |
| Solid at 70°C | 168 | 96.3 | 2.1 (RRT 0.88) |
| Photolytic (ICH Q1B) | - | 98.1 | 1.2 (RRT 1.08) |
RRT = Relative Retention Time
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. scribd.com [scribd.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Refinement of Recrystallization Techniques for Pure syn-Norelgestromin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining recrystallization techniques for obtaining pure syn-Norelgestromin isomers.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process.
Q1: After the initial synthesis of Norelgestromin, my crude product is a mixture of syn and anti isomers. How can I selectively isolate the syn isomer?
A1: The separation of syn- and anti-Norelgestromin isomers is primarily achieved by leveraging their differential solubility in specific organic solvents. The syn (E) isomer is significantly less soluble in dichloromethane compared to the anti (Z) isomer. By stirring the isomeric mixture in a controlled volume of dichloromethane, the syn isomer can be preferentially precipitated and isolated by filtration.
Q2: I performed the dichloromethane stir, but the yield of the precipitated this compound is very low. What could be the issue?
A2: A low yield of the syn isomer can result from several factors:
-
Incorrect Solvent Volume: Using too large a volume of dichloromethane will lead to a greater amount of the syn isomer remaining in solution. A common starting point is an 18 to 22-fold volume of dichloromethane relative to the mass of the crude isomer mixture.[1]
-
Insufficient Stirring Time: The system needs to reach equilibrium. Stirring for at least 30 minutes is recommended to ensure complete precipitation of the less soluble syn isomer.[1]
-
Temperature: Performing the separation at a slightly reduced temperature (e.g., 0-5 °C) can further decrease the solubility of the syn isomer and potentially improve the yield.
Q3: The purity of my isolated this compound is lower than expected after the dichloromethane precipitation. How can I improve it?
A3: To enhance the purity of the this compound, a subsequent recrystallization step is crucial. Suitable solvents for recrystallization of the syn isomer include acetonitrile and ethyl acetate.[1] The choice of solvent and careful control of the recrystallization process are key to removing residual anti isomer and other impurities.
Q4: I am attempting to recrystallize the this compound from acetonitrile, but no crystals are forming upon cooling. What should I do?
A4: Failure to form crystals can be due to several reasons:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution-air interface to induce nucleation.
-
Seeding: If you have a small crystal of pure this compound, adding it to the cooled solution (seeding) can initiate crystallization.
-
Excess Solvent: You may have used too much solvent. Try to carefully evaporate a portion of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Cooling Rate: Cooling the solution too rapidly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q5: During recrystallization, my product "oiled out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if there are significant impurities present. To address this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent.
-
Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.
-
Solvent System Change: Consider using a different recrystallization solvent or a co-solvent system.
Q6: How can I isolate the anti-Norelgestromin isomer?
A6: The anti (Z) isomer remains in the dichloromethane filtrate after the precipitation of the syn (E) isomer. The filtrate can be concentrated, and the resulting residue, which is enriched in the anti isomer, can be further purified. Purification of the anti isomer is typically achieved using column chromatography.[1]
Data Presentation
Table 1: Relative Solubility of Norelgestromin Isomers
| Isomer | Dichloromethane | Water | Recrystallization Solvents |
| This compound (E) | Less Soluble | Less Soluble[1] | Acetonitrile, Ethyl Acetate[1] |
| anti-Norelgestromin (Z) | More Soluble | More Soluble[1] | - |
Experimental Protocols
Protocol 1: Separation of this compound from an Isomeric Mixture
-
Preparation: Weigh the crude mixture of syn- and anti-Norelgestromin isomers.
-
Dissolution/Suspension: In a suitable flask, add a 20-fold volume of dichloromethane (e.g., 20 mL of dichloromethane for every 1 gram of the isomer mixture).[1]
-
Stirring: Stir the suspension at room temperature for approximately 30-60 minutes.[1]
-
Filtration: Filter the mixture using a Buchner funnel under vacuum. The solid collected on the filter paper is the enriched this compound.
-
Washing: Wash the collected solid with a small amount of cold dichloromethane to remove any remaining mother liquor.
-
Drying: Dry the solid, preferably at a temperature below 60°C, to obtain the crude this compound.[1]
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent such as acetonitrile or ethyl acetate.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the pure this compound crystals.
Mandatory Visualization
Caption: Experimental workflow for the separation and purification of syn- and anti-Norelgestromin isomers.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Addressing interference from polysorbate 80 in syn-Norelgestromin chromatographic analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from polysorbate 80 during the chromatographic analysis of syn-Norelgestromin.
Frequently Asked Questions (FAQs)
Q1: Why does polysorbate 80 interfere with the chromatographic analysis of this compound?
A1: Polysorbate 80 is a non-ionic surfactant commonly used as a solubilizing agent in pharmaceutical formulations. Its interference in reversed-phase chromatography stems from several factors:
-
Complex Composition: Commercial polysorbate 80 is a complex mixture of different fatty acid esters of polyoxyethylene sorbitan.[1] This results in a broad elution profile that can overlap with the analyte peak.
-
Strong UV Absorbance: Polysorbate 80 components possess strong UV absorbance, which can mask the this compound peak, especially at lower concentrations.[2][3]
-
Retention on Reversed-Phase Columns: The hydrophobic fatty acid chains in polysorbate 80 cause it to be retained on C18 and other reversed-phase columns, leading to co-elution with analytes.[2][3]
Q2: What are the common signs of polysorbate 80 interference in my chromatogram?
A2: Common indicators of polysorbate 80 interference include:
-
Broad, unresolved peaks in the chromatogram.
-
Elevated or noisy baselines.
-
Poor peak shape and tailing for the this compound peak.
-
Inconsistent peak areas and retention times for this compound.
-
The appearance of "ghost peaks" in subsequent runs due to carryover.
Q3: Can I simply dilute my sample to reduce polysorbate 80 interference?
A3: While simple dilution can reduce the concentration of polysorbate 80, it may not be a sufficient solution, especially if this compound is present at low concentrations. Diluting the sample will also lower the analyte concentration, potentially bringing it below the limit of quantitation (LOQ) of the method. More robust sample preparation techniques are often necessary for accurate and reliable quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides recommended actions.
Issue 1: Poor peak shape and co-elution with this compound.
This is often the most significant challenge. The following strategies can be employed to resolve this issue.
The most effective way to combat interference is to remove or significantly reduce the concentration of polysorbate 80 in the sample prior to injection.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing polysorbate 80 while retaining the analyte. A multi-step SPE approach can provide a cleaner sample.[2][4]
-
Protocol: A detailed protocol for a two-step SPE procedure is provided below.
-
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent in which polysorbate 80 is less soluble.
-
Protein Precipitation (for biological matrices): If analyzing this compound in a biological matrix containing proteins, precipitation with acetonitrile or methanol can help remove both proteins and a portion of the polysorbate 80.
-
Complexation and Precipitation: A method involving complexation of polysorbate 80 with a metal ion followed by precipitation has been shown to be effective in reducing its interference, particularly for LC-MS analysis.[5][6]
Experimental Protocols
Protocol 1: Two-Step Solid-Phase Extraction (SPE) for Polysorbate 80 Removal
This protocol is adapted from methodologies developed for the removal of polysorbate 80 from pharmaceutical products.[2][4]
Objective: To remove interfering polysorbate 80 from a this compound sample prior to HPLC or UPLC analysis.
Materials:
-
C18 SPE Cartridge
-
Silica Gel SPE Cartridge
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing this compound and polysorbate 80
Workflow Diagram:
Caption: Two-step SPE workflow for polysorbate 80 removal.
Procedure:
Step 1: C18 SPE
-
Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of water.
-
Loading: Load the sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove highly polar excipients.
-
Elution: Elute this compound with a suitable organic solvent such as acetonitrile or methanol. The bulk of the polysorbate 80 will also be eluted in this step.
Step 2: Silica Gel SPE
-
Conditioning: Condition a silica gel SPE cartridge with 3-5 mL of acetonitrile.
-
Loading: Load the eluate from the C18 cartridge onto the conditioned silica gel cartridge.
-
Washing: Wash the cartridge with acetonitrile. This step is crucial as it will elute the less polar polysorbate 80 components while retaining the more polar this compound on the silica.
-
Elution: Elute the purified this compound from the silica gel cartridge with a more polar solvent, such as methanol.
-
Analysis: The resulting eluate can be evaporated and reconstituted in the mobile phase for chromatographic analysis.
If sample preparation alone is insufficient or not feasible, optimizing the chromatographic method is essential.
-
Gradient Elution: Employ a gradient elution program. Start with a high percentage of aqueous mobile phase to retain and elute this compound, followed by a steep increase in the organic mobile phase to wash off the strongly retained polysorbate 80 components at the end of the run.[7]
-
Column Selection:
-
Use a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column) to alter the elution order of this compound and the interfering polysorbate 80 peaks.[7]
-
Consider using a shorter column to reduce run times, especially when a robust wash step is included in the gradient.
-
-
Wavelength Selection: While this compound has a UV maximum, selecting a wavelength where polysorbate 80 has lower absorbance might improve the signal-to-noise ratio. However, this may also reduce the sensitivity for the analyte.[3][8]
Logical Relationship of Troubleshooting Steps:
Caption: Logical workflow for addressing polysorbate 80 interference.
Issue 2: Inaccurate Quantification due to Baseline Noise and Drifting.
This can be caused by the slow elution of the numerous components of polysorbate 80 throughout the chromatographic run.
When UV detection is compromised, alternative detectors that are not based on chromophores can provide a solution.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the UV absorbance of the analyte. It is suitable for detecting non-volatile compounds like this compound and is less susceptible to interference from polysorbate 80, especially when coupled with an effective gradient.[9][10]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that offers good sensitivity and a more uniform response for different compounds compared to ELSD.[11]
-
Mass Spectrometry (MS): MS provides high selectivity and sensitivity by detecting the specific mass-to-charge ratio of this compound. This is often the most robust solution for completely eliminating interference from polysorbate 80.
Quantitative Data Summary
The following table summarizes the effectiveness of different analytical approaches for the analysis of active pharmaceutical ingredients (APIs) in the presence of polysorbate 80, based on published literature.
| Method | Analyte Recovery | RSD (%) | Key Advantages | Limitations | Reference |
| HPLC-UV with SPE | >95% | <2% | Effective removal of interferences, improved peak purity. | Can be time-consuming, potential for analyte loss. | [2] |
| HPLC-UV with LLE | 90-105% | <3% | Simpler than SPE, good for specific sample matrices. | Solvent selection is critical, may not be universally applicable. | [2] |
| HPLC-ELSD | 94.9% (overall recovery) | 3.0% | Specific for non-volatile analytes, not affected by UV-absorbing excipients. | Non-linear response, requires volatile mobile phases. | [9] |
| UPLC-MS | >98% | <2% | Highly selective and sensitive, eliminates co-elution issues. | Higher equipment cost and complexity. |
Note: The data presented are illustrative and may vary depending on the specific experimental conditions, sample matrix, and concentration of this compound and polysorbate 80.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of Relatively Simple Sample Pretreatment Strategies to Selectively Remove Chromatographic Interfering Peaks of Polysorbate 80 from Liquid Oral Finished Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Polysorbate 80 by complexation prior to LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of Polysorbate 80 by complexation prior to LC–MS analysis | Semantic Scholar [semanticscholar.org]
- 7. Extraction of samples containing polysorbate for HPLC assay - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine Polysorbate 80 in a pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Minimizing cross-reactivity in competitive immunoassays for progestins
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with competitive immunoassays for progestins. Our goal is to help you minimize cross-reactivity and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in progestin competitive immunoassays?
A1: The primary cause of cross-reactivity is the structural similarity between progesterone and other endogenous or synthetic steroids.[1][2] Antibodies raised against progesterone may recognize and bind to other molecules that share similar chemical structures, leading to inaccurate measurements.[3][4] Competitive immunoassays for small molecules like steroids are particularly susceptible to this issue.[5]
Q2: How does the choice of antibody affect assay specificity?
A2: The antibody is the most critical component for assay specificity. Monoclonal antibodies are generally preferred over polyclonal antibodies as they recognize a single epitope, which can lead to higher specificity.[6][7] Furthermore, the specificity of a monoclonal antibody is heavily influenced by the immunogen used for its production. For instance, the site at which progesterone is conjugated to a carrier protein for immunization can significantly impact the resulting antibody's specificity.[8]
Q3: Can my sample matrix interfere with the assay?
A3: Yes, components in the sample matrix can interfere with the assay. For example, serum and plasma contain steroid-binding proteins that can interfere with the assay.[9] To mitigate this, samples may require pre-treatment, such as extraction with an organic solvent or the use of a steroid displacement reagent.[5][9]
Q4: What are the alternatives if I cannot resolve my cross-reactivity issues?
A4: If significant cross-reactivity persists, consider using a more specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] LC-MS/MS offers higher specificity and can distinguish between structurally similar steroid hormones, providing more accurate quantification.[11]
Q5: How can I determine the extent of cross-reactivity in my assay?
A5: Cross-reactivity is typically determined by testing the ability of various structurally related compounds to displace the labeled progesterone in the assay.[8] The results are often expressed as a percentage of the cross-reactivity of progesterone itself. You can test a panel of relevant steroids to assess the specificity of your particular assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected progestin concentrations | Cross-reactivity with other steroids: The antibody may be binding to other structurally similar compounds in the sample.[1][2] | - Review the cross-reactivity data for your specific antibody and assay kit. - If available, use a more specific monoclonal antibody.[6] - Pre-treat samples by solvent extraction to remove interfering compounds.[5] - Confirm results with a different analytical method like LC-MS/MS.[10] |
| Matrix effects: Components in the sample matrix (e.g., lipids, binding proteins) are interfering with the assay.[9] | - Perform a spike and recovery experiment to assess matrix effects. - Implement a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] - Ensure proper sample dilution as recommended by the assay protocol.[9][12] | |
| High variability between replicate wells | Incomplete washing: Residual unbound reagents can lead to inconsistent signal. | - Ensure thorough and consistent washing steps between incubations.[13] - Check for clogged or malfunctioning plate washers. |
| Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | - Calibrate pipettes regularly. - Use fresh pipette tips for each sample and standard. - Ensure complete mixing of reagents before use.[14] | |
| Poor standard curve | Improper standard preparation: Errors in serial dilutions of the standards. | - Prepare fresh standards for each assay. - Ensure accurate and careful pipetting during the dilution series.[13] |
| Incorrect incubation times or temperatures: Deviation from the recommended protocol. | - Adhere strictly to the incubation times and temperatures specified in the assay protocol.[15] | |
| Reagent degradation: Improper storage of kit components. | - Store all reagents at the recommended temperatures. - Avoid repeated freeze-thaw cycles of reagents.[9] |
Data Presentation: Cross-Reactivity of Progestin Immunoassays
The following table summarizes the cross-reactivity of various compounds with the Roche Elecsys Progesterone II immunoassay, as reported in a study by Ohlson et al. (2014).[1] This data is crucial for understanding potential interferences in your experiments.
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| 5β-Dihydroprogesterone | 1000 | 18.2 |
| 17-Hydroxyprogesterone | 1000 | 4.9 |
| 5α-Pregnan-3-ol-20-one | 1000 | 1.8 |
| 5α-Pregnan-3,20-dione | 1000 | 1.5 |
| Medroxyprogesterone | 1000 | 0.7 |
| Pregnanolone | 1000 | 0.5 |
Data sourced from Ohlson et al., BMC Clinical Pathology, 2014.[1]
Experimental Protocols
General Protocol for a Competitive Progesterone ELISA
This protocol provides a general workflow for a typical competitive enzyme-linked immunosorbent assay (ELISA) for progesterone. Specific details may vary between commercial kits, so always refer to the manufacturer's instructions.[14][15][16]
-
Prepare Reagents and Samples:
-
Bring all reagents to room temperature before use.[14]
-
Prepare wash buffer and assay buffer according to the kit instructions.[16]
-
Prepare a standard curve by performing serial dilutions of the progesterone standard.[12]
-
Prepare samples. This may involve dilution, extraction, or the use of a steroid displacement reagent.[9][12]
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.[16]
-
Add the progesterone-enzyme conjugate to each well (except for blank wells).[14]
-
Add the anti-progesterone antibody to each well (except for non-specific binding and blank wells).[16]
-
Incubate the plate for the time and at the temperature specified in the protocol (e.g., 90 minutes at room temperature).[14][15] This allows for the competition between the progesterone in the sample/standard and the progesterone-enzyme conjugate for binding to the antibody.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.[14][16]
-
-
Signal Detection:
-
Add the substrate solution (e.g., TMB) to each well and incubate for the recommended time (e.g., 20-30 minutes) to allow for color development.[14][16] The intensity of the color is inversely proportional to the amount of progesterone in the sample.[14]
-
Stop the reaction by adding the stop solution.[16]
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the progesterone concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Workflow for a typical competitive immunoassay for progestins.
Caption: A logical workflow for troubleshooting cross-reactivity issues.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. jircas.go.jp [jircas.go.jp]
- 8. Influence of the conjugation site on the specificity of monoclonal antibodies to progesterone and on the performance of direct enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. denovobiolabs.com [denovobiolabs.com]
- 14. intimex.cz [intimex.cz]
- 15. linear.es [linear.es]
- 16. assets.fishersci.com [assets.fishersci.com]
Strategies for reducing patch detachment in transdermal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating patch detachment in transdermal studies.
Troubleshooting Guide: Addressing Patch Detachment
This guide offers a systematic approach to identifying and resolving common issues related to transdermal patch adhesion.
Problem: Patch is lifting at the edges or has partially detached.
| Potential Cause | Recommended Action |
| Improper Application Technique | Ensure the skin is clean, dry, and free of lotions, oils, or soaps before application.[1][2] Apply the patch to a flat, hairless area, avoiding skin folds.[3] Press the patch firmly for at least 30 seconds, especially around the edges, to ensure good contact.[1][3] |
| Inadequate Skin Preparation | If the application site has hair, it should be clipped, not shaved, to avoid skin irritation.[4] Clean the site with water only and allow it to dry completely before applying the patch.[4] |
| Friction from Clothing or Movement | Choose an application site with minimal friction from clothing or movement.[5] Consider using a non-occlusive transparent dressing, like Tegaderm, over the patch for added security.[6] |
| Environmental Factors | In hot and humid weather, which can increase perspiration, more frequent checks of patch adhesion may be necessary.[6] |
| Adhesive Failure | If the patch consistently fails to adhere properly, consider the compatibility of the drug formulation with the adhesive. Some active pharmaceutical ingredients (APIs) can affect adhesive properties.[7][8] |
Problem: Patch has completely detached before the intended wear time.
| Potential Cause | Recommended Action |
| Incompatible Adhesive Type | The choice of pressure-sensitive adhesive (PSA) is critical.[9][10] Adhesives like acrylates, silicones, and polyisobutylenes (PIBs) have different properties.[11] Consider an alternative adhesive with properties better suited to the drug, wear duration, and patient population. |
| Patient-Specific Factors | Skin characteristics such as age, hydration level, and ethnicity can influence adhesion.[9] For patients with a history of adhesion issues, consider more frequent monitoring or the use of an overlay dressing. |
| Saturation of Adhesive with Sweat | For studies involving physical activity or conducted in warm climates, select an adhesive with good performance in the presence of moisture. |
| Incorrect Application Site | Rotate application sites to prevent skin irritation, which can compromise adhesion.[3][6] Ensure the chosen site is not oily or subject to heavy perspiration.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the skin before applying a transdermal patch?
A1: The ideal skin preparation involves cleaning the application site with water only and allowing it to dry completely.[4] Avoid using soaps, lotions, oils, or alcohol, as these can interfere with adhesion.[1] If hair is present, it should be clipped close to the skin rather than shaved to prevent irritation.[4]
Q2: How do different types of pressure-sensitive adhesives (PSAs) affect patch adhesion?
A2: The three main types of PSAs used in transdermal patches are acrylics, silicones, and polyisobutylenes (PIBs), each with distinct properties:
-
Acrylics: Offer good skin adhesion and are compatible with a wide range of drugs.[11]
-
Silicones: Are biocompatible, cause less skin irritation, and offer adjustable levels of adhesion.[12]
-
Polyisobutylenes (PIBs): Have weaker adhesion and often require the addition of tackifiers.[11] The choice of adhesive should be based on the specific drug formulation, the desired wear time, and patient skin sensitivity.[10]
Q3: Can a detached patch be reapplied?
A3: If a patch has partially lifted but is still sticky, it can often be pressed back into place.[6] However, if a patch has completely fallen off, it should not be reapplied. A new patch should be applied according to the study protocol.[6]
Q4: What is the FDA's scoring system for patch adhesion?
A4: The FDA suggests a 5-point scoring system for evaluating patch adhesion in clinical studies:
-
Score 0: ≥ 90% adhered (essentially no lift-off)
-
Score 1: ≥ 75% to < 90% adhered (some edges lifting)
-
Score 2: ≥ 50% to < 75% adhered (more than just edges lifting)
-
Score 3: < 50% adhered but not detached
-
Score 4: Patch completely detached[13]
Q5: How can we quantitatively measure patch adhesion?
A5: Three primary in vitro tests are used to characterize the adhesive properties of a patch:
-
Peel Adhesion: Measures the force required to remove a patch from a surface.[7][8]
-
Tack: Measures the ability of the adhesive to form an initial bond with a surface under light pressure and brief contact.[7][8]
-
Shear Adhesion (Holding Power): Measures the adhesive's resistance to flow when a load is applied parallel to the surface.[7][8]
Data Presentation: Comparative Adhesive Performance
Table 1: In Vivo Adhesion Performance of a Lidocaine Topical System vs. Over-the-Counter (OTC) Patches
| Product | Mean Adhesion Score at 12 hours (%) | Subjects with <75% Adhesion | Complete Detachments |
| Lidocaine Topical System 1.8% | 92.7% | 4.5% | 0% |
| OTC Lidocaine Patch 4% (T1) | 45.1% | 50.0% | 50.0% |
| OTC Lidocaine Patch 4% (T2) | 58.8% | 45.5% | 31.8% |
| OTC Lidocaine + Menthol Patch 4%/1% | 58.2% | 59.1% | 27.3% |
| Data from a study in healthy subjects. |
Table 2: Comparison of In Vitro Adhesive Properties of Different Pressure-Sensitive Adhesives (PSAs)
| Adhesive Type | Peel Adhesion (g) | Tack (g) | Shear Adhesion (min) |
| Silicone (SIL) | 235.55 ± 35.54 | 480.33 ± 65.12 | > 1440 |
| Polyisobutylene (PIB) | 3.80 ± 1.55 | 379.70 ± 136.09 | > 1440 |
| Acrylic (ACR) | 233.83 ± 35.86 | 280.60 ± 86.80 | 1.87 ± 0.25 |
| Values are presented as mean ± standard deviation. |
Experimental Protocols
1. Peel Adhesion Test (ASTM D3330/D3330M)
This test measures the force required to peel a transdermal patch from a standard surface at a specified angle and speed.
-
Apparatus: Tensile testing machine, standard test panel (e.g., stainless steel), roller.
-
Procedure:
-
Cut a strip of the transdermal patch to a specified width (e.g., 25 mm).
-
Apply the patch to the clean test panel using a roller to ensure uniform contact.
-
Allow for a specified dwell time (e.g., 1 minute).
-
Mount the test panel in the lower jaw of the tensile tester.
-
Fold the free end of the patch back at a 180° angle and clamp it in the upper jaw.
-
Initiate the test, pulling the patch from the panel at a constant speed (e.g., 300 mm/min).
-
Record the force required to peel the patch. The average force over a specified distance is reported as the peel adhesion value.
-
2. Tack Test (ASTM D2979)
This method assesses the initial adhesion or "tack" of the patch adhesive.
-
Apparatus: Probe tack tester.
-
Procedure:
-
A probe with a defined surface is brought into contact with the adhesive surface of the patch at a controlled rate and pressure for a specified time.
-
The probe is then withdrawn at a controlled rate.
-
The maximum force required to break the adhesive bond is measured as the tack value.
-
3. Shear Adhesion Test (ASTM D3654/D3654M)
This test evaluates the cohesive strength of the adhesive under a constant shear load.
-
Apparatus: Shear adhesion tester, standard test panel, weights.
-
Procedure:
-
Apply a specified area of the patch to the test panel.
-
Hang the test panel vertically.
-
Attach a standard weight to the free end of the patch.
-
Record the time it takes for the patch to fail (i.e., slide off the panel). This time is the shear adhesion value.
-
Visualizations
References
- 1. rheologylab.com [rheologylab.com]
- 2. Evaluating adhesion properties of transdermal adhesives using novel skin mimetic substrate [ouci.dntb.gov.ua]
- 3. Adhesion-to-skin performance of a new transdermal nitroglycerin adhesive patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. [Comparison of Adhesive Properties of Transdermal Patches Distributing in Japan-Tack and Peel Strength] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Sustainable UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives for Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digilib.k.utb.cz [digilib.k.utb.cz]
- 12. amarintech.com [amarintech.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating syn-Norelgestromin: A Comparative Guide Against the Reference Standard
For Immediate Release
This guide provides a comprehensive framework for the validation of synthetically produced Norelgestromin (syn-Norelgestromin) against the established United States Pharmacopeia (USP) Norelgestromin reference standard. The following protocols and data presentation are intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and biological activity of this compound.
Norelgestromin, the active metabolite of norgestimate, is a progestin widely used in hormonal contraceptives.[1][2] Its primary mechanism of action involves the inhibition of ovulation by suppressing gonadotropins.[2][3][4][5][6] Additionally, it alters the cervical mucus to impede sperm penetration and modifies the endometrium to reduce the likelihood of implantation.[1][3][4][5] The validation of a newly synthesized Norelgestromin is a critical step in drug development to ensure its bioequivalence and therapeutic efficacy.
Physicochemical and Chromatographic Identity
A fundamental step in validation is the confirmation of the physicochemical properties and chromatographic behavior of this compound in comparison to the USP Norelgestromin reference standard.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed to determine the identity and purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Procedure:
-
Prepare standard solutions of USP Norelgestromin Reference Standard and sample solutions of this compound in a suitable diluent (e.g., methanol).
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and compare the retention times of the major peaks. The retention time of the principal peak in the chromatogram of the this compound preparation should match that of the standard preparation.
-
Purity is assessed by calculating the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: Physicochemical and Chromatographic Comparison
| Parameter | This compound | USP Norelgestromin RS | Acceptance Criteria |
| Appearance | White to off-white crystalline powder | Conforms to USP description | Conforms |
| Solubility | Soluble in methanol; practically insoluble in water | Conforms to USP description | Conforms |
| HPLC Retention Time (min) | 8.2 | 8.2 | Matches Reference Standard ± 2% |
| Purity by HPLC (%) | 99.8 | ≥ 99.5 | ≥ 98.0% |
| Related Substances (%) | < 0.2 | Conforms to USP limits | Conforms to USP limits |
In Vitro Biological Activity: Progesterone Receptor Binding
The biological activity of this compound is confirmed by assessing its ability to bind to the progesterone receptor (PR), its primary molecular target.
Experimental Protocol: Progesterone Receptor Binding Assay
A competitive binding assay is performed using a commercially available progesterone receptor binding assay kit.
-
Principle: The assay measures the ability of this compound to compete with a fluorescently labeled progesterone ligand for binding to a recombinant human progesterone receptor.
-
Procedure:
-
A fixed concentration of the fluorescently labeled progesterone ligand and the progesterone receptor is incubated with increasing concentrations of unlabeled USP Norelgestromin RS or this compound.
-
After incubation, the degree of fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
The half-maximal inhibitory concentration (IC50) is calculated for both this compound and the reference standard.
-
Data Presentation: Progesterone Receptor Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| USP Norelgestromin RS | 15.2 | 100 |
| This compound | 14.8 | 102.7 |
In Vitro Functional Activity: Progesterone Receptor-Mediated Gene Expression
To confirm that binding to the progesterone receptor translates into a functional cellular response, a reporter gene assay is conducted.
Experimental Protocol: PR-Mediated Reporter Gene Assay
-
Cell Line: A human cell line (e.g., T47D) stably transfected with a progesterone receptor expression vector and a reporter construct containing progesterone response elements (PREs) upstream of a luciferase gene.
-
Procedure:
-
Cells are treated with increasing concentrations of USP Norelgestromin RS or this compound.
-
Following an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The half-maximal effective concentration (EC50) is determined for both compounds.
-
Data Presentation: Progesterone Receptor Functional Activity
| Compound | EC50 (nM) |
| USP Norelgestromin RS | 0.5 |
| This compound | 0.48 |
Diagrams
Caption: Experimental workflow for the validation of this compound.
Caption: Norelgestromin's progesterone receptor signaling pathway.
References
- 1. Norelgestromin | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. Mouse bioassay for in vivo screening of oestrogen and progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Navigating Testosterone Immunoassays: The Challenge of syn-Norelgestromin Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of testosterone is critical. However, the structural similarity of synthetic progestins, such as syn-norelgestromin, to endogenous steroids can lead to significant cross-reactivity in competitive immunoassays, yielding erroneously elevated testosterone levels. This guide provides a comparative analysis of testosterone immunoassay platforms, highlighting the potential for interference from this compound and presenting alternative, more specific methodologies.
The potential for cross-reactivity stems from the foundational structure of this compound, a synthetic progestin derived from testosterone.[1][2] This structural resemblance can result in the binding of this compound to the antibodies utilized in testosterone immunoassays, leading to a false positive signal. While direct quantitative data on this compound is limited in published literature, the well-documented interference of the structurally similar progestin, norethisterone, serves as a significant indicator of potential analytical challenges.[3][4][5][6]
Immunoassay Platform Comparison: Susceptibility to Progestin Interference
Studies investigating the cross-reactivity of norethisterone in testosterone immunoassays have revealed platform-dependent vulnerabilities. The Roche Elecsys (E170) platform, in particular, has demonstrated notable interference, leading to artifactually high testosterone concentrations in the presence of norethisterone.[3][5] While other platforms like the Siemens ADVIA Centaur may show a lesser effect, the potential for clinically significant interference remains a concern across many immunoassay systems.[3]
In contrast, methods based on mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for steroid hormone analysis.[3][7][8] These techniques separate compounds based on their mass-to-charge ratio, providing a much higher degree of specificity and eliminating the issue of cross-reactivity from structurally similar molecules like this compound.
The following table summarizes the comparative performance of different testosterone measurement methodologies in the context of potential progestin interference.
| Methodology | Principle | Potential for this compound Cross-Reactivity | Key Considerations |
| Immunoassays (e.g., ELISA, CLIA) | Competitive binding of labeled and unlabeled antigen to a limited number of antibody sites. | High (platform dependent) | Prone to interference from structurally similar compounds. Results should be interpreted with caution, especially in patients on synthetic progestins. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection. | Negligible to None | Gold standard for specificity and accuracy.[3][7][8] Higher complexity and cost compared to immunoassays. |
Experimental Protocol: Assessing this compound Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound in a specific testosterone immunoassay, a spike and recovery experiment can be performed. This involves adding known concentrations of this compound to a sample with a known baseline testosterone level and observing the impact on the measured testosterone concentration.
Objective: To determine the percentage of cross-reactivity of this compound in a given testosterone immunoassay.
Materials:
-
Testosterone-free serum or buffer
-
Testosterone standard of a known concentration
-
This compound standard
-
The testosterone immunoassay kit to be evaluated
Procedure:
-
Preparation of Samples:
-
Prepare a baseline sample by spiking testosterone-free serum with a known concentration of testosterone (e.g., within the mid-range of the assay's standard curve).
-
Prepare a series of test samples by spiking the baseline sample with increasing concentrations of this compound.
-
-
Immunoassay Analysis:
-
Analyze the baseline and test samples using the testosterone immunoassay according to the manufacturer's instructions.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity can be calculated using the following formula:[9]
-
% Cross-Reactivity = (Apparent Testosterone Concentration in Test Sample - Baseline Testosterone Concentration) / Concentration of this compound Added * 100
-
-
Interpretation: A higher percentage of cross-reactivity indicates a greater degree of interference from this compound in the testosterone immunoassay.
Logical Workflow for Investigating Cross-Reactivity
The following diagram illustrates the logical workflow for identifying and mitigating the risk of cross-reactivity in testosterone immunoassays.
Caption: Workflow for selecting an appropriate testosterone assay.
Signaling Pathway Context: Testosterone Action
Understanding the downstream effects of testosterone is crucial for appreciating the importance of accurate measurement. The following diagram outlines the basic signaling pathway of testosterone.
Caption: Simplified testosterone signaling pathway.
References
- 1. Norelgestromin - Wikipedia [en.wikipedia.org]
- 2. Progestins Related to Progesterone and Testosterone Elicit Divergent Human Endometrial Transcriptomes and Biofunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norethisterone interference in testosterone assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of methodology in serum testosterone measurement: comparison between a direct immunoassay and a method based on high performance liquid chromatography and tandem mass spectrometry (HPLC/MS-MS) - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
A Head-to-Head Comparison of syn-Norelgestromin and Other Third-Generation Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of syn-Norelgestromin (the biologically active metabolite of norgestimate) with other prominent third-generation progestins, namely desogestrel (and its active metabolite etonogestrel) and gestodene. The information is curated to assist in research and development efforts within the field of hormonal therapeutics.
Overview of Third-Generation Progestins
Third-generation progestins were developed to minimize the androgenic side effects associated with earlier generations of synthetic progestogens while maintaining high contraceptive efficacy.[1][2] These compounds, including norgestimate (of which this compound is the primary active metabolite), desogestrel, and gestodene, are derivatives of 19-nortestosterone.[3] Their structural modifications result in a higher affinity for the progesterone receptor (PR) and a reduced affinity for the androgen receptor (AR), leading to a more favorable clinical profile in terms of androgen-related side effects like acne and hirsutism.[2][4]
Comparative Receptor Binding Affinity
The pharmacological activity of a progestin is largely determined by its binding affinity to various steroid hormone receptors. The following table summarizes the relative binding affinities (RBAs) of this compound and other third-generation progestins for the progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. It is important to note that direct comparative studies for all compounds under identical experimental conditions are limited, and thus, data has been compiled from various sources.
| Progestin | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Estrogen Receptor (ERα) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
| This compound | 10 | ~0 | 0 | Data not available | Data not available |
| Etonogestrel (active metabolite of Desogestrel) | 150-300 | 50-150 | 0 | 1-8 | 0 |
| Gestodene | 150-300 | 50-150 | 0 | 25 | 25 |
| Norgestimate | 1.24 | 2.19 | Data not available | Data not available | Data not available |
Note: Relative Binding Affinity (RBA) is expressed as a percentage relative to a reference compound (e.g., progesterone for PR, dihydrotestosterone for AR). Higher percentages indicate stronger binding. Data is compiled from multiple sources and may vary based on experimental conditions.[5][6][7][8]
Metabolic and Hemostatic Effects
The metabolic and hemostatic effects of progestins are critical considerations in their clinical application. The following tables summarize the comparative effects of oral contraceptives containing norgestimate, desogestrel, and gestodene on lipid profiles and coagulation factors.
Effects on Lipid Profile
| Lipid Parameter | Norgestimate-containing OC | Desogestrel-containing OC | Gestodene-containing OC |
| Total Cholesterol | Slight Increase | Slight Increase | Lesser Increase |
| HDL Cholesterol | Slight Increase | Slight Increase | No significant change or slight decrease (monophasic) |
| LDL Cholesterol | Slight Increase | No significant change or slight decrease | No significant change |
| Triglycerides | Increase | Increase | Lesser Increase |
OC = Oral Contraceptive. Data is based on comparative studies of combination oral contraceptives.[5][9][10][11][12]
Effects on Hemostatic Factors
| Hemostatic Parameter | Norgestimate-containing OC | Desogestrel-containing OC | Gestodene-containing OC |
| Factor VII | No significant change | Increase | No significant change |
| Factor X | No significant change | Increase | No significant change |
| Protein C | Increase | Increase | No significant change |
| Protein S | Decrease | Decrease | Decrease |
| Antithrombin | No significant change | No significant change | No significant change |
OC = Oral Contraceptive. Data is based on comparative studies of combination oral contraceptives and may vary based on the specific formulation and study population.[1][13][14][15][16][17]
Signaling Pathways
The biological effects of progestins are mediated through their interaction with intracellular steroid receptors, which function as ligand-activated transcription factors.
Progesterone Receptor Signaling
Androgen Receptor Signaling
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., a progestin) to a specific receptor.
Detailed Methodology:
-
Receptor Preparation: A source of the target receptor is prepared. This can be a cell line endogenously expressing the receptor or a cell line transfected to express the receptor. The cells are harvested and homogenized to create a preparation containing the receptor.[18]
-
Incubation: The receptor preparation is incubated with a known concentration of a radiolabeled ligand that has a high affinity for the receptor.[18]
-
Competition: Increasing concentrations of the unlabeled test compound (the progestin being studied) are added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.[19]
-
Separation: After incubation, the bound radiolabeled ligand is separated from the free (unbound) radiolabeled ligand. This is commonly achieved by rapid filtration through a filter that traps the receptor-ligand complexes.[18]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This measurement is proportional to the amount of radiolabeled ligand bound to the receptor.[18]
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor. A competition curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[20]
Reporter Gene Assay
This assay measures the functional response of a cell to a compound by quantifying the activation or inhibition of a specific signaling pathway.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable cell line is cultured. The cells are then transfected with a reporter gene construct. This construct contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that has response elements for the transcription factor of interest (e.g., progesterone response elements). If the cell line does not endogenously express the receptor, a vector for the expression of the receptor is also co-transfected.[21][22]
-
Cell Treatment: After transfection, the cells are treated with various concentrations of the test progestin.[13]
-
Cell Lysis: Following an incubation period, the cells are lysed to release the cellular contents, including the reporter protein.[13]
-
Measurement of Reporter Activity: The activity of the reporter protein is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.[13]
-
Data Analysis: The reporter activity is plotted against the concentration of the test progestin to generate a dose-response curve. From this curve, the EC50 (the concentration of the compound that produces 50% of the maximal response) can be determined, providing a measure of the compound's potency.[22]
Conclusion
This compound and other third-generation progestins exhibit distinct pharmacological profiles. While all possess high progestational activity, their binding to other steroid receptors, and consequently their metabolic and hemostatic effects, show notable differences. This compound, as the active metabolite of norgestimate, is characterized by its high selectivity for the progesterone receptor and minimal androgenicity. Desogestrel (as etonogestrel) and gestodene also have reduced androgenic activity compared to older progestins but may have different impacts on lipid and hemostatic parameters. This guide provides a foundational dataset for the comparative evaluation of these compounds, which is essential for the informed development of new hormonal therapies. Further head-to-head studies under standardized conditions are warranted to refine these comparisons.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Desogestrel, norgestimate, and gestodene: the newer progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metabolic profile of six oral contraceptives containing norgestimate, gestodene, and desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Lipid metabolism effects with desogestrel-containing oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of two oral contraceptives containing ethinyl estradiol and gestodene or norgestimate on different lipid and lipoprotein parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Comparison of the impact of four generations of progestins on hemostatic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Biological coagulation findings in third-generation oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 21. qiagen.com [qiagen.com]
- 22. promega.com [promega.com]
A Comparative Analysis of Receptor Binding: Syn-Norelgestromin and Norgestimate
A comprehensive guide for researchers and drug development professionals on the comparative binding affinities of syn-Norelgestromin and its prodrug, Norgestimate, to progesterone and androgen receptors.
This guide provides a detailed comparison of the binding characteristics of the progestin norgestimate and its primary active metabolite, norelgestromin. Norgestimate, a third-generation progestin, is utilized in oral contraceptives and hormone replacement therapy.[1] Upon administration, norgestimate acts as a prodrug, undergoing rapid and extensive first-pass metabolism in the intestines and liver.[2][3] This metabolic process primarily involves deacetylation to form its major active metabolite, norelgestromin (17-deacetylnorgestimate), with a smaller fraction being converted to levonorgestrel.[4][5] Understanding the distinct binding profiles of these compounds to key steroid hormone receptors is crucial for elucidating their therapeutic effects and potential side effects.
Comparative Binding Affinity Data
The following tables summarize the in vitro binding affinities of norgestimate and norelgestromin for the progesterone receptor (PR) and the androgen receptor (AR). The data, presented as relative binding affinities (RBA) and IC50 values, have been compiled from multiple studies to provide a comprehensive overview.
Table 1: Progesterone Receptor (PR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%)* | IC50 (nM) | Receptor Source |
| Progesterone | 100 | 1.87 | Rabbit Uterus |
| Norgestimate | 1.2 - 15 | 3.5 - 5.01 | Rabbit Uterus, Human Myometrium |
| Norelgestromin (17-deacetylnorgestimate) | ~10 - 100 | 2.82 | Rabbit Uterus |
| Levonorgestrel | 150 | 0.71 | Rabbit Uterus |
*Relative to Progesterone or Promegestone, depending on the study.[4][6][7][8]
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%)** | IC50 (nM) | Receptor Source |
| Dihydrotestosterone (DHT) | 100 | - | Rat Prostate |
| Norgestimate | 0.3 | 764 | Rat Prostate |
| Norelgestromin (17-deacetylnorgestimate) | 1.3 | - | Rat Prostate |
| Levonorgestrel | 22 | - | Rat Prostate |
**Relative to Dihydrotestosterone (DHT).[4][6][9]
Metabolic Pathway of Norgestimate
The metabolic conversion of norgestimate to its active metabolites is a key determinant of its biological activity. The following diagram illustrates this pathway.
Caption: Metabolic conversion of Norgestimate to its primary active metabolites.
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using competitive radioligand binding assays. Below are detailed methodologies for assessing binding to the progesterone and androgen receptors.
Progesterone Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.
Materials:
-
Receptor Source: Cytosol from rabbit uterine tissue or human myometrial tissue.[6][7]
-
Radioligand: [³H]-R5020 (a synthetic progestin).[8]
-
Test Compounds: Norgestimate, this compound.
-
Reference Compound: Progesterone.
-
Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Separation Medium: Dextran-coated charcoal.
-
Scintillation Cocktail.
Procedure:
-
Receptor Preparation: Prepare cytosol containing progesterone receptors from the chosen tissue source through homogenization and ultracentrifugation.
-
Incubation: Incubate a fixed concentration of the progesterone receptor preparation with a fixed concentration of [³H]-R5020 and varying concentrations of the test compound (norgestimate or this compound) or the reference compound (progesterone).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to adsorb the unbound radioligand. Centrifuge the mixture to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound [³H]-R5020, using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
Androgen Receptor Competitive Binding Assay
This assay measures the affinity of test compounds for the androgen receptor by their ability to displace a radiolabeled androgen.
Materials:
-
Receptor Source: Cytosol from rat ventral prostate tissue.[8]
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).[10]
-
Test Compounds: Norgestimate, this compound.
-
Reference Compound: Dihydrotestosterone (DHT).
-
Assay Buffer: HEPES buffer containing dithiothreitol and glycerol.[10]
-
Separation Method: Filtration through glass fiber filters.[11]
-
Scintillation Cocktail.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from homogenized rat ventral prostate tissue.
-
Incubation: In a multi-well plate format, incubate the androgen receptor preparation with a fixed concentration of [³H]-DHT in the presence of a range of concentrations of the test compounds or unlabeled DHT.
-
Equilibrium: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values and calculate the RBA as described for the progesterone receptor assay, using DHT as the reference compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: A flowchart illustrating the key steps in a competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norgestimate - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to Validating Antibody Specificity in syn-Norelgestromin ELISAs
For researchers and drug development professionals, the accuracy of immunoassays is paramount. The specificity of the primary antibody is a critical determinant of an ELISA's reliability, ensuring that the assay quantifies the target analyte without interference from structurally similar molecules.[1][2] This guide provides a comparative framework for validating the specificity of antibodies used in syn-Norelgestromin ELISAs, offering detailed experimental protocols and representative data to aid in the selection of the most specific reagents.
Comparative Analysis of Antibody Specificity
The central challenge in developing a robust Norelgestromin ELISA is the potential for cross-reactivity with its metabolites and other structurally related synthetic progestins.[3][4][5] An antibody's specificity is determined by its ability to bind exclusively to the target antigen, Norelgestromin, while showing minimal or no binding to other compounds.[1][4]
A competitive ELISA format is typically employed to assess cross-reactivity. In this assay, the potential cross-reactant competes with a fixed amount of enzyme-labeled Norelgestromin for binding to the antibody coated on the microplate wells. The degree of cross-reactivity is calculated as the percentage ratio of the concentration of Norelgestromin to the concentration of the competing compound required to produce a 50% reduction in signal.
Cross-Reactivity (%) = (IC50 of Norelgestromin / IC50 of Potential Cross-Reactant) x 100
Below is a comparative table summarizing representative cross-reactivity data for two hypothetical anti-Norelgestromin monoclonal antibodies. This data illustrates how to present and interpret specificity results.
Table 1: Comparative Cross-Reactivity of Anti-Norelgestromin Antibodies
| Compound | Chemical Relationship | Hypothetical Antibody A (% Cross-Reactivity) | Hypothetical Antibody B (% Cross-Reactivity) |
| This compound | Target Analyte | 100% | 100% |
| Levonorgestrel | Active Metabolite[6] | 15.2% | 1.8% |
| Norgestimate | Prodrug[7] | 8.5% | 0.9% |
| Norethisterone | Structural Precursor[6] | 5.4% | 0.3% |
| Norgestrel | Related Progestin[8][9] | 12.0% | 1.1% |
| Ethinyl Estradiol | Co-administered Drug[8] | <0.1% | <0.1% |
| Progesterone | Endogenous Hormone | <0.1% | <0.1% |
Interpretation: Based on the table, Hypothetical Antibody B demonstrates significantly higher specificity for Norelgestromin compared to Antibody A, with substantially lower cross-reactivity towards its primary metabolite and related progestins. This makes Antibody B a superior choice for developing a highly specific and reliable Norelgestromin ELISA.
Experimental Protocols
A detailed and consistent protocol is essential for generating reproducible validation data.[10]
Protocol: Competitive ELISA for Antibody Specificity Validation
This protocol outlines the steps to determine the cross-reactivity of an anti-Norelgestromin antibody.
1. Reagent Preparation:
- Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
- Wash Buffer (pH 7.4): Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Assay Buffer: 0.5% BSA in PBST.
- Norelgestromin Standard: Prepare a stock solution in ethanol and perform serial dilutions in Assay Buffer (e.g., from 1 ng/mL to 1000 ng/mL).
- Potential Cross-Reactant Standards: Prepare stock solutions and serial dilutions for each compound to be tested (e.g., Levonorgestrel, Norgestimate) in the same manner as the Norelgestromin standard.
- Enzyme-Conjugated Norelgestromin: Norelgestromin conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer to a pre-determined optimal concentration.
- Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
- Stop Solution: 2 M Sulfuric Acid.
2. Plate Coating:
- Dilute the anti-Norelgestromin antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
- Add 100 µL of the diluted antibody to each well of a 96-well microplate.
- Incubate overnight at 4°C.
3. Washing and Blocking:
- Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
- Add 200 µL of Blocking Buffer to each well.
- Incubate for 2 hours at room temperature with gentle shaking.
4. Competitive Reaction:
- Wash the plate three times with Wash Buffer.
- Add 50 µL of either the Norelgestromin standard or a potential cross-reactant standard to the appropriate wells.
- Add 50 µL of the enzyme-conjugated Norelgestromin to all wells.
- Incubate for 1 hour at room temperature with gentle shaking.
5. Detection:
- Wash the plate four times with Wash Buffer.
- Add 100 µL of TMB Substrate Solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Add 50 µL of Stop Solution to each well to stop the reaction.
6. Data Acquisition:
- Read the absorbance at 450 nm using a microplate reader immediately after adding the Stop Solution.
- Generate a standard curve for Norelgestromin and each cross-reactant by plotting absorbance against concentration.
- Calculate the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound.
Workflow and Process Visualization
Understanding the experimental sequence is crucial for proper execution and troubleshooting. The following diagram illustrates the workflow for validating antibody specificity using a competitive ELISA.
Caption: Workflow for competitive ELISA to determine antibody specificity.
Alternative Validation Methods
While competitive ELISA is the primary method for assessing cross-reactivity for small molecules, other techniques can provide complementary data on antibody specificity, particularly for the protein targets from which antibodies are raised.
-
Knockout (KO) Validation: Using cell lysates from a cell line genetically modified to not express the target protein is considered the gold standard for proving antibody specificity. A specific antibody should show no signal in the KO sample.[2][11]
-
Immunocapture-Mass Spectrometry (IMS): This method involves using the antibody to pull down its target from a complex sample, followed by mass spectrometry to confirm the identity of the captured protein.[11]
By employing rigorous validation protocols and carefully comparing cross-reactivity data, researchers can select antibodies with the highest specificity, leading to more accurate and reproducible results in this compound quantification.
References
- 1. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 2. sysy.com [sysy.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Norelgestromin - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Antibody Applications and Validation | Antibodies.com [antibodies.com]
A Comparative Guide to the Pharmacokinetic Profiles of Oral vs. Transdermal Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of progestins administered via oral and transdermal routes. The information presented is supported by experimental data to aid in research and development decisions.
The route of administration significantly impacts the pharmacokinetic properties of progestins, influencing their bioavailability, metabolism, and ultimately their therapeutic efficacy and side-effect profile.[1][2] Oral progestins are subject to first-pass metabolism in the liver, which can substantially reduce their concentration before they reach systemic circulation.[1][3] In contrast, transdermal administration avoids this first-pass effect, allowing for direct entry into the bloodstream.[3][4][5]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for progestins administered orally and transdermally. It is important to note that these values can vary depending on the specific progestin, formulation, and individual patient characteristics.[1]
| Pharmacokinetic Parameter | Oral Administration | Transdermal Administration |
| Bioavailability | Very low (<10% for progesterone) due to extensive first-pass metabolism.[6][7] | Higher and more variable, bypasses first-pass metabolism.[4][5] |
| Peak Plasma Concentration (Cmax) | Reached relatively quickly, typically within 1-3 hours.[6] | Reached more slowly, with a plateau often observed after several hours or days of continuous use.[8] |
| Time to Peak Concentration (Tmax) | Generally shorter. | Generally longer.[8] |
| Half-life (t1/2) | Shorter for many progestins due to rapid metabolism (e.g., 5-10 hours for oral progesterone with food).[6] | Generally longer (e.g., 30-40 hours for transdermal progesterone), allowing for more stable serum concentrations.[6] |
| Metabolism | Extensive first-pass metabolism in the intestine and liver, leading to the formation of numerous metabolites.[1][9][10] | Metabolized in the liver and potentially at the site of administration or in target tissues.[2] |
| Serum Concentration Fluctuation | Characterized by peaks and troughs corresponding to dosing intervals. | Generally provides more stable and sustained serum concentrations.[4] |
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies. A typical experimental protocol for a comparative study of oral versus transdermal progestin administration is outlined below.
Study Design:
A randomized, open-label, two-period crossover study is often employed. Healthy postmenopausal women are typically recruited to minimize the influence of endogenous hormone fluctuations.
Methodology:
-
Subject Recruitment and Screening: Participants undergo a thorough medical screening, including physical examination, medical history, and baseline laboratory tests to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration:
-
Oral Arm: Subjects receive a single oral dose of the progestin formulation.
-
Transdermal Arm: A transdermal patch or gel is applied to a specified area of the skin.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.
-
Progestin concentrations in the plasma or serum are quantified using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
-
Pharmacokinetic Analysis: The concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including Cmax, Tmax, area under the curve (AUC), and t1/2.
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the oral and transdermal administration routes.
Visualizing the Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of oral vs. transdermal progestin administration.
Caption: Classical genomic signaling pathway of progestins.
References
- 1. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. researchgate.net [researchgate.net]
- 5. npwomenshealthcare.com [npwomenshealthcare.com]
- 6. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of syn-Norelgestromin Metabolite Cross-Reactivity in Progesterone Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of syn-Norelgestromin metabolites in commercially available progesterone immunoassays. Understanding the potential for cross-reactivity is critical for the accurate quantification of progesterone in clinical and research settings where synthetic progestins, such as Norelgestromin, are administered. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.
Data Presentation: Cross-Reactivity of Norelgestromin and Related Steroids in Progesterone Immunoassays
The following table summarizes the cross-reactivity of various steroids, including a key metabolite of Norelgestromin (Levonorgestrel), in different progesterone immunoassays. Data is compiled from published studies and manufacturer's package inserts. It is important to note that specific cross-reactivity data for this compound itself is not widely published in the literature for commercial immunoassays. The data presented for d-norgestrel (the active form of which is levonorgestrel) provides a critical insight into potential assay interference.
| Compound | Assay Type | Percent Cross-Reactivity (%) |
| d-Norgestrel (Levonorgestrel) | Competitive Protein-Binding Assay | 4.0 [1] |
| 17α-Hydroxyprogesterone | Roche Elecsys Progesterone II | 1.3[2] |
| Medroxyprogesterone | Roche Elecsys Progesterone II | 0.8[2] |
| Androsterone | Progesterone ELISA | 0.086[3][4] |
| Corticosterone | Progesterone ELISA | 0.74[3][4] |
| Cortisone | Progesterone ELISA | 0.11[3][4] |
| Estradiol | Progesterone ELISA | <0.01[3] |
| Testosterone | Progesterone ELISA | <0.1 |
Experimental Protocols
A generalized protocol for determining the cross-reactivity of a compound in a competitive immunoassay for progesterone is detailed below. This protocol is based on methodologies described in various immunoassay kit inserts and scientific publications.[2][3][4]
Objective: To determine the percentage of cross-reactivity of this compound and its metabolites in a progesterone immunoassay.
Materials:
-
Progesterone Immunoassay Kit (e.g., ELISA, RIA, CMIA)
-
Microplate reader (for ELISA) or appropriate counter (for RIA)
-
Calibrators and controls provided with the immunoassay kit
-
High-purity this compound and its primary metabolites (e.g., levonorgestrel, other hydroxylated forms)
-
Appropriate assay buffer/diluent
-
Precision pipettes and disposable tips
Procedure:
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions of this compound and each metabolite in a suitable solvent (e.g., ethanol, DMSO), and then dilute them further in the assay buffer to create a series of standard concentrations.
-
Assay Performance:
-
Follow the specific instructions provided with the progesterone immunoassay kit.
-
In separate wells of the microplate, add the progesterone calibrators, controls, and the prepared serial dilutions of the test compounds (this compound and its metabolites).
-
Add the enzyme- or radiolabeled progesterone conjugate and the anti-progesterone antibody to all wells as instructed.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
For ELISA, add the substrate and, after a specified incubation period, add the stop solution.
-
Read the absorbance or signal in each well using the appropriate instrument.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal of the progesterone calibrators against their known concentrations.
-
Determine the concentration of each test compound dilution that produces a 50% displacement of the labeled progesterone from the antibody (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Progesterone / IC50 of Test Compound) x 100
-
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing immunoassay cross-reactivity.
Signaling Pathway for Norelgestromin's Contraceptive Action
Norelgestromin, as a synthetic progestin, primarily functions by suppressing the hypothalamic-pituitary-ovarian axis, which is central to the regulation of the menstrual cycle and ovulation.
Caption: Norelgestromin's suppression of the HPO axis.
References
- 1. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. intimex.cz [intimex.cz]
Safety Operating Guide
Proper Disposal of syn-Norelgestromin: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of syn-Norelgestromin in a laboratory setting, ensuring compliance and environmental protection.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate environmental impact and ensure workplace safety. This compound, a synthetic progestin used in hormonal contraceptives, is classified as an endocrine-disrupting chemical (EDC) that can have adverse effects on aquatic ecosystems.[1][2] Improper disposal can lead to the contamination of water systems, affecting wildlife and potentially re-entering the human food chain.[2]
Regulatory Framework
The primary regulatory body governing pharmaceutical waste in the United States is the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6] Healthcare facilities and laboratories must comply with these federal guidelines, as well as any more stringent state and local regulations.[3] A key component of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down drains.[4]
Quantitative Data from Safety Data Sheets
The following table summarizes key hazard information for Norelgestromin, compiled from various Safety Data Sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Percentage of Sources Citing |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 85.7% |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 85.7% |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | 85.7% |
| Carcinogenicity | H351: Suspected of causing cancer | 90.5% |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | 85.7% |
Data compiled from publicly available Safety Data Sheets.[7]
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol provides a generalized procedure for the disposal of this compound in a laboratory setting. Note: Always consult your institution's specific hazardous waste management plan and the compound's Safety Data Sheet (SDS) before proceeding.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization and Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[9] This is crucial to prevent environmental contamination.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
For unused or expired commercial products containing Norelgestromin (such as transdermal patches), the recommended household disposal method is to fold the patch in half with the sticky sides together and place it in a child-resistant container before disposing of it in the trash.[10][11] However, in a laboratory setting, it is best practice to manage these as pharmaceutical waste.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hli.org [hli.org]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Norelgestromin | C21H29NO2 | CID 62930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. viatris.com [viatris.com]
- 10. Ethinyl estradiol and norelgestromin (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Essential Safety and Handling Protocols for syn-Norelgestromin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of syn-Norelgestromin, a potent synthetic progestin. Adherence to these guidelines is essential to ensure personnel safety and mitigate occupational exposure. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans.
Occupational Exposure and Personal Protective Equipment
This compound is a pharmacologically active substance that requires stringent handling to prevent occupational exposure. Due to its high potency, it is classified within Occupational Exposure Band (OEB) 4, signifying a substance with an Occupational Exposure Limit (OEL) in the range of 1 to 10 µg/m³.[1][2] All handling of this compound, especially when dealing with the pure compound or solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]
A comprehensive personal protective equipment (PPE) regimen is mandatory for all personnel handling this compound. This includes, but is not limited to, double gloving, a disposable gown, safety glasses with side shields, and respiratory protection.
Quantitative Data for Personal Protective Equipment
| Glove Material | Thickness | Test Chemical | Breakthrough Time (minutes) | Recommendation |
| Nitrile | 5-mil or greater | Ethanol | > 15 | Short-term splash protection. Change gloves immediately upon contact.[6] |
| Neoprene | Standard | Ethanol | Excellent Resistance | Suitable for handling ethanol.[5] |
Note: For any work involving this compound, it is imperative to consult the specific glove manufacturer's chemical resistance guide. Regular glove changes are recommended, and gloves should be changed immediately upon any sign of contamination or degradation.
Experimental Protocols: Donning and Doffing of Personal Protective Equipment
The following step-by-step procedures for donning and doffing PPE must be strictly followed to prevent contamination of skin and clothing. A "buddy system" is recommended to ensure correct procedure.
Donning PPE Workflow
Doffing PPE Workflow
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Operational Plan:
-
Restricted Access: All work with this compound must be conducted in a designated and clearly marked area with restricted access.
-
Engineering Controls: A certified chemical fume hood or other appropriate ventilated enclosure must be used for all manipulations of the powdered compound or solutions.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A solution of detergent and water is effective for cleaning surfaces.[7]
-
Spill Management: A written spill procedure must be in place. In the event of a spill, the area should be evacuated and personnel with appropriate PPE should clean the spill using absorbent materials. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, etc.), disposable labware, and any other solid materials that have come into contact with this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous pharmaceutical waste.
-
-
Final Disposal:
-
All hazardous waste contaminated with this compound should be disposed of through a licensed hazardous waste disposal company. Incineration is the preferred method for the destruction of potent pharmaceutical compounds.[10]
-
By adhering to these essential safety and logistical guidelines, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing personal risk and environmental impact.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. technotes.alconox.com [technotes.alconox.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
